Sapitinib
描述
This compound has been used in trials studying the treatment and basic science of Neoplasms, Breast Cancer, Breast Neoplasms, Metastatic Cancer, and Metastatic Breast Cancer, among others.
This compound is an erbB receptor tyrosine kinase inhibitor with potential antineoplastic activity. erbB kinase inhibitor AZD8931 binds to and inhibits erbB tyrosine receptor kinases, which may result in the inhibition of cellular proliferation and angiogenesis in tumors expressing erbB. The erbB protein family, also called the epidermal growth factor receptor (EGFR) family, plays major roles in tumor cell proliferation and tumor vascularization.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 5 investigational indications.
Structure
3D Structure
属性
IUPAC Name |
2-[4-[4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypiperidin-1-yl]-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClFN5O3/c1-26-21(31)12-30-8-6-14(7-9-30)33-20-10-15-18(11-19(20)32-2)27-13-28-23(15)29-17-5-3-4-16(24)22(17)25/h3-5,10-11,13-14H,6-9,12H2,1-2H3,(H,26,31)(H,27,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJSJLGUIXFDJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN1CCC(CC1)OC2=C(C=C3C(=C2)C(=NC=N3)NC4=C(C(=CC=C4)Cl)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClFN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50233942 | |
| Record name | Sapitinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50233942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848942-61-0 | |
| Record name | Sapitinib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=848942-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sapitinib [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0848942610 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sapitinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12183 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sapitinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50233942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[[4-[(3-chloro-2-fluorophenyl)amino]-7-methoxy-6-quinazolinyl]oxy]-N-methyl-1-piperidineacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-[[4-[(3-Chloro-2-fluorophenyl)amino]-7-methoxy-6-quinazolinyl]oxy]-N-methyl-1-piperidineacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SAPITINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3499328002 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Sapitinib (AZD8931): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sapitinib, also known as AZD8931, is a potent, orally bioavailable, and reversible dual tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR, ErbB1), HER2 (ErbB2), and HER3 (ErbB3). By competitively binding to the ATP-binding site of these receptors, this compound effectively blocks downstream signaling pathways, leading to the inhibition of cell proliferation and the induction of apoptosis in cancer cells that are dependent on ErbB signaling. This technical guide provides a detailed overview of the molecular structure, physicochemical and pharmacological properties, and key experimental methodologies related to this compound.
Molecular Structure and Chemical Properties
This compound is a quinazoline derivative with the systematic IUPAC name 2-[4-[4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypiperidin-1-yl]-N-methylacetamide[1].
Molecular Structure:
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C23H25ClFN5O3 | [1][2][3] |
| Molecular Weight | 473.9 g/mol | [1] |
| IUPAC Name | 2-[4-[4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypiperidin-1-yl]-N-methylacetamide | [1] |
| CAS Number | 848942-61-0 | [1][2] |
| pKa (piperidine) | 6.7 | [1] |
| pKa (quinazoline) | 5.0 | [1] |
| Solubility | DMSO: ≥33 mg/mL | [4] |
| DMF: 33 mg/mL | [5] | |
| DMF:PBS (pH 7) (1:10): 0.09 mg/mL | [5] | |
| Aqueous (pH 6.8, phosphate buffer): 17 µM | [1] | |
| Melting Point | Not experimentally determined (Computationally predicted) | |
| Boiling Point | Not experimentally determined (Computationally predicted) | |
| logP | Not experimentally determined (Computationally predicted) |
Pharmacological Properties
This compound is a reversible, ATP-competitive inhibitor of EGFR, ErbB2, and ErbB3 tyrosine kinases. Its mechanism of action involves blocking the phosphorylation and activation of these receptors, thereby inhibiting downstream signaling pathways critical for tumor cell growth and survival.
Table 2: Pharmacological Activity of this compound
| Target | Assay Type | IC50 (nM) | Cell Line |
| EGFR | Cell-free kinase assay | 4 | N/A |
| ErbB2 | Cell-free kinase assay | 3 | N/A |
| ErbB3 | Cell-free kinase assay | 4 | N/A |
| EGFR phosphorylation | Cellular assay | 4 | KB |
| ErbB2 phosphorylation | Cellular assay | 3 | MCF-7 |
| ErbB3 phosphorylation | Cellular assay | 4 | MCF-7 |
Signaling Pathways
This compound exerts its anti-cancer effects by inhibiting the ErbB signaling network. Upon ligand binding, ErbB receptors form homodimers or heterodimers, leading to autophosphorylation of their intracellular tyrosine kinase domains. This creates docking sites for various signaling proteins, activating downstream pathways such as the RAS/MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and differentiation. This compound's inhibition of EGFR, ErbB2, and ErbB3 phosphorylation effectively blocks these downstream signals.
Caption: this compound inhibits EGFR, ErbB2, and ErbB3, blocking downstream RAS/MAPK and PI3K/Akt pathways.
Key Experimental Protocols
In Vitro Kinase Inhibition Assay (ELISA-based)
This protocol outlines the determination of this compound's inhibitory activity against isolated EGFR and ErbB2 kinase domains.
Caption: Workflow for the in vitro kinase inhibition assay.
Methodology:
-
Recombinant Kinase: Use purified, recombinant intracellular kinase domains of human EGFR and ErbB2.
-
Assay Plate: Coat a 96-well ELISA plate with a suitable kinase substrate (e.g., a poly(Glu, Tyr) peptide).
-
Inhibitor Preparation: Prepare a serial dilution of this compound in an appropriate buffer (e.g., DMSO).
-
Kinase Reaction: In each well, combine the kinase, a specific concentration of ATP (at the Km for each kinase, if known), and the serially diluted this compound.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: After incubation, wash the wells to remove unbound reagents. Add a phospho-specific primary antibody that recognizes the phosphorylated substrate, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Generation: Add a colorimetric or chemiluminescent HRP substrate and measure the signal using a plate reader.
-
Data Analysis: The signal intensity is inversely proportional to the kinase inhibition. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Phosphorylation Inhibition Assay
This protocol describes the assessment of this compound's ability to inhibit the phosphorylation of EGFR, ErbB2, and ErbB3 in a cellular context.
Methodology:
-
Cell Culture: Culture appropriate cell lines (e.g., KB for EGFR, MCF-7 for ErbB2/ErbB3) in 96-well plates until they reach a suitable confluency.
-
Serum Starvation: To reduce basal receptor phosphorylation, serum-starve the cells for a defined period (e.g., 16-24 hours).
-
Inhibitor Treatment: Treat the cells with a serial dilution of this compound for a specific duration (e.g., 1-2 hours).
-
Ligand Stimulation: Stimulate the cells with a specific ligand (e.g., EGF for EGFR, heregulin for ErbB2/ErbB3) for a short period (e.g., 10-15 minutes) to induce receptor phosphorylation.
-
Cell Lysis: Lyse the cells and collect the protein lysates.
-
Detection (Western Blot or ELISA):
-
Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for the phosphorylated forms of EGFR, ErbB2, or ErbB3. Use antibodies against the total forms of the receptors as loading controls.
-
ELISA: Use a sandwich ELISA kit with a capture antibody for the total receptor and a detection antibody for the phosphorylated form.
-
-
Data Analysis: Quantify the band intensities (Western Blot) or the ELISA signal. Calculate the IC50 value for the inhibition of phosphorylation as described in the in vitro kinase assay.
Cell Proliferation Assay (MTS-based)
This protocol details the evaluation of this compound's effect on the proliferation of cancer cell lines.
Caption: Workflow for the MTS-based cell proliferation assay.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a period that allows for multiple cell doublings (typically 72-96 hours).
-
MTS Reagent Addition: Add MTS reagent to each well. MTS is a tetrazolium salt that is bioreduced by metabolically active cells into a colored formazan product.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the concentration of this compound that causes 50% growth inhibition (GI50) by plotting the percentage of cell growth relative to the vehicle control against the logarithm of the drug concentration.
Conclusion
This compound is a potent and selective dual inhibitor of the ErbB family of receptor tyrosine kinases. Its well-characterized molecular and pharmacological properties, coupled with its demonstrated anti-proliferative activity in various cancer models, underscore its potential as a therapeutic agent. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this compound and other kinase inhibitors.
References
- 1. Discovery of AZD8931, an Equipotent, Reversible Inhibitor of Signaling by EGFR, HER2, and HER3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | C23H25ClFN5O3 | CID 11488320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
Sapitinib: A Technical Guide to its Molecular Targets and Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Core Summary
Sapitinib (AZD8931) is a potent, orally bioavailable, and reversible pan-ErbB inhibitor that competitively targets the ATP-binding domain of the epidermal growth factor receptor (EGFR, ErbB1), HER2 (ErbB2), and HER3 (ErbB3).[1][2] Its equipotent inhibition across these key members of the ErbB family distinguishes it from earlier generation tyrosine kinase inhibitors, offering a broader blockade of oncogenic signaling pathways.[2] This guide provides an in-depth overview of this compound's binding affinities, the signaling pathways it modulates, and detailed protocols for key experimental assays.
Data Presentation: Binding Affinity and Cellular Potency
The following tables summarize the quantitative data regarding this compound's inhibitory activity against its primary targets in both biochemical and cellular assays.
Table 1: this compound In Vitro Kinase Inhibition
| Target | IC50 (nM) | Assay Type | Source |
| EGFR (ErbB1) | 4 | Cell-free | [1] |
| HER2 (ErbB2) | 3 | Cell-free | [1] |
Table 2: this compound Cellular Phosphorylation Inhibition
| Target | IC50 (nM) | Cell Line | Source |
| EGFR (ErbB1) | 4 | Human KB | [1] |
| HER2 (ErbB2) | 3 | Human MCF7 | [1] |
| HER3 (ErbB3) | 4 | Human MCF7 | [1] |
Table 3: this compound Anti-proliferative Activity (GI50)
| Cell Line | Cancer Type | GI50 (nM) | Notes | Source |
| PC-9 | Non-Small Cell Lung Cancer (NSCLC) | 0.1 | EGFR activating mutation | [1] |
| NCI-H437 | - | >10,000 | Low sensitivity | [1] |
Signaling Pathways and Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting the phosphorylation and activation of EGFR, HER2, and HER3. This blockade disrupts downstream signaling cascades crucial for tumor cell proliferation, survival, and angiogenesis, primarily the PI3K/Akt and MAPK/ERK pathways.[3][4][5]
Experimental Protocols
In Vitro Kinase Inhibition Assay (ELISA-based)
This protocol outlines a typical enzyme-linked immunosorbent assay (ELISA) to determine the in vitro inhibitory activity of this compound against a specific ErbB kinase.
Methodology:
-
Plate Coating: Microplate wells are coated with a synthetic peptide substrate, such as poly-(Glu,Tyr).[6]
-
Kinase Reaction: Recombinant EGFR or HER2 kinase is added to the wells along with ATP and varying concentrations of this compound. The plate is incubated to allow for the phosphorylation of the substrate.
-
Detection: The wells are washed, and a primary antibody specific for phosphorylated tyrosine residues is added.[6] Following another incubation and wash step, a horseradish peroxidase (HRP)-conjugated secondary antibody is added.
-
Signal Generation: After a final wash, a chromogenic substrate for HRP (e.g., TMB) is added. The reaction is stopped with an acid solution, and the absorbance is measured at 450 nm.[7][8] The intensity of the color is proportional to the amount of phosphorylated substrate, and the IC50 value for this compound can be calculated from the dose-response curve.
Cell-Based Phosphorylation Assay (Western Blot)
This protocol describes how to assess the inhibitory effect of this compound on the phosphorylation of ErbB receptors in a cellular context using Western blotting.
Methodology:
-
Cell Culture and Treatment: A suitable cancer cell line (e.g., A431 for EGFR, SK-BR-3 for HER2) is cultured to approximately 80% confluency. The cells are then treated with varying concentrations of this compound for a specified time, followed by stimulation with a relevant ligand (e.g., EGF for EGFR) to induce receptor phosphorylation.
-
Cell Lysis: The cells are washed with ice-cold PBS and lysed with a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.[9]
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked with a suitable blocking agent (e.g., BSA in TBST) to prevent non-specific antibody binding.[10] It is then incubated with a primary antibody specific for the phosphorylated form of the target receptor (e.g., anti-phospho-EGFR). The membrane is washed and then incubated with an HRP-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The membrane can then be stripped and re-probed with an antibody for the total form of the receptor to serve as a loading control.[9]
Conclusion
This compound is a potent pan-ErbB inhibitor with a well-characterized mechanism of action and binding affinity. The experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this and other similar targeted therapies. While this compound's clinical development has faced challenges, the insights gained from its study contribute valuable knowledge to the field of oncology drug development.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. AZD8931, an equipotent, reversible inhibitor of signaling by epidermal growth factor receptor, ERBB2 (HER2), and ERBB3: a unique agent for simultaneous ERBB receptor blockade in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of ELISA-based tyrosine kinase assays for screening EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. elkbiotech.com [elkbiotech.com]
- 8. raybiotech.com [raybiotech.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 11. This compound | Advanced Drug Monograph | MedPath [trial.medpath.com]
What is the therapeutic potential of Sapitinib?
An In-depth Technical Guide to the Therapeutic Potential of Sapitinib
Introduction
This compound, also known as AZD8931, is an orally bioavailable, reversible, and ATP-competitive small molecule inhibitor targeting the ErbB family of receptor tyrosine kinases.[1][2][3] Developed by AstraZeneca, it was designed as an equipotent inhibitor of Epidermal Growth Factor Receptor (EGFR, ErbB1), Human Epidermal Growth Factor Receptor 2 (HER2, ErbB2), and Human Epidermal Growth Factor Receptor 3 (HER3, ErbB3).[3][4] The rationale behind this pan-ErbB blockade was to provide a more comprehensive inhibition of a critical signaling network that drives tumor cell proliferation and survival, potentially overcoming resistance mechanisms seen with more selective inhibitors.[4][5]
Despite a strong preclinical profile demonstrating potent anti-tumor activity, the clinical development of this compound was ultimately halted due to an unfavorable safety and efficacy profile, with significant on-target, dose-limiting toxicities.[4] Nevertheless, the study of this compound has provided valuable insights into the complexities of targeting the ErbB pathway in cancer therapy. This document serves as a technical guide for researchers, scientists, and drug development professionals, summarizing the key preclinical and clinical findings, experimental methodologies, and the underlying mechanism of action of this compound.
Mechanism of Action
This compound functions by competitively binding to the ATP-binding pocket within the intracellular kinase domain of EGFR, HER2, and HER3, thereby preventing their autophosphorylation and subsequent activation of downstream signaling cascades.[6][7] The ErbB signaling network is a crucial driver of tumorigenesis, regulating cell proliferation, survival, migration, and angiogenesis.[1][8] By simultaneously inhibiting EGFR, HER2, and the kinase-impaired but critical signaling partner HER3, this compound was designed to achieve a complete shutdown of this pathway.[4][5] This includes blocking the potent pro-survival PI3K/Akt pathway, which is often activated via HER3.[4][6]
Signaling Pathway Inhibition
The diagram below illustrates the primary signaling pathways targeted by this compound. Upon ligand binding, ErbB receptors dimerize and transphosphorylate, initiating downstream cascades such as the RAS/MAPK and PI3K/Akt pathways. This compound blocks the initial phosphorylation event, thus inhibiting these subsequent signals that are critical for tumor growth and survival.
Caption: this compound's inhibition of the ErbB signaling pathway.
Quantitative Preclinical Data
This compound demonstrated potent inhibitory activity in both biochemical and cellular assays, as well as significant anti-tumor effects in in-vivo models.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Target/Cell Line | Description | IC50 Value | References |
| Cell-Free Kinase Assay | EGFR (ErbB1) | Reversible, ATP-competitive inhibition | 4 nM | [3][6][7][9][10][11] |
| Cell-Free Kinase Assay | HER2 (ErbB2) | Reversible, ATP-competitive inhibition | 3 nM | [3][6][7][9][10][11] |
| Cell-Free Kinase Assay | HER3 (ErbB3) | Reversible, ATP-competitive inhibition | 4 nM | [3][6][7][9][10][11] |
| Cellular Phosphorylation | KB cells | EGF-stimulated EGFR phosphorylation | 4 nM | [6][7] |
| Cellular Phosphorylation | MCF-7 cells | Heregulin-stimulated HER2 phosphorylation | 3 nM | [6][7] |
| Cellular Phosphorylation | MCF-7 cells | Heregulin-stimulated HER3 phosphorylation | 4 nM | [6][7] |
| Cellular Inhibition | MCF-7 cl24 cells | Ligand-independent ErbB2 inhibition | 59 nM | [6] |
| Cellular Proliferation | PC-9 cells (NSCLC) | Growth Inhibition (EGFR activating mutation) | GI50: 0.1 nM | [7][12] |
| Cellular Proliferation | NCI-H1437 cells | Growth Inhibition | GI50: >10 µM | [7][12] |
| CYP P450 Inhibition | 1A2, 2C9, 2C19, 2D6, 3A4 | Cytochrome P450 enzyme inhibition | >10 µM | [6] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound
| Xenograft Model | Cancer Type | Dosing | Outcome | References |
| BT474c | Breast Cancer | 6.25-50 mg/kg, p.o. | Significant tumor growth inhibition | [3][6] |
| Calu-3 | NSCLC | 6.25-50 mg/kg, p.o. | Significant tumor growth inhibition | [3][6] |
| LoVo | Colorectal Cancer | 6.25-50 mg/kg, p.o. | Significant tumor growth inhibition | [3][6] |
| FaDu | SCCHN | 6.25-50 mg/kg, p.o. | Significant tumor growth inhibition | [3][6] |
| PC-9 | NSCLC | 6.25-50 mg/kg, p.o. | Significant tumor growth inhibition | [3][6] |
| SUM149 & FC-IBC-02 | Inflammatory Breast Cancer | 25 mg/kg, p.o. | Significant tumor growth inhibition | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used in the preclinical evaluation of this compound.
Cell-Free Kinase Inhibition Assay
This assay was performed to determine the direct inhibitory effect of this compound on the kinase activity of EGFR and HER2.
-
Protein Expression: The intracellular kinase domains of human EGFR and HER2 were cloned and expressed using a baculovirus/Sf21 insect cell system.[7]
-
Assay Method: An ELISA-based method was used to measure kinase activity.[7]
-
Reaction Conditions: The inhibitory activity of varying concentrations of this compound was determined in the presence of ATP at its Michaelis-Menten constant (Km) concentration (2 µM for EGFR and 0.4 µM for HER2).[7]
-
Data Analysis: IC50 values were calculated by measuring the concentration of this compound required to inhibit 50% of the kinase activity.
Cellular Phosphorylation Assay
This assay measured this compound's ability to inhibit receptor activation within a cellular context.
-
Cell Lines: Human KB cells were used for EGFR phosphorylation, and MCF-7 cells were used for HER2 and HER3 phosphorylation.[6][7]
-
Stimulation: Cells were stimulated with either Epidermal Growth Factor (EGF) for EGFR activation or heregulin for HER2/HER3 activation.[6][7]
-
Inhibition: Cells were treated with varying concentrations of this compound prior to ligand stimulation.
-
Detection: Phosphorylation levels of the target receptors were quantified using methods such as ELISA or Western Blotting.
-
Data Analysis: IC50 values were determined as the drug concentration that caused a 50% reduction in receptor phosphorylation compared to stimulated, untreated controls.
Cell Proliferation Assay
The anti-proliferative effects of this compound were assessed across a panel of cancer cell lines.
-
Cell Plating: NSCLC and SCCHN cell lines were seeded in 96-well plates.[7]
-
Drug Treatment: Cells were incubated for 96 hours with this compound at concentrations ranging from 0.001 to 10 µM.[7]
-
Viability Measurement: The number of viable cells was determined by adding MTS Colorimetric Assay reagent and incubating for 4 hours.[7]
-
Data Readout: Absorbance was measured at 490 nm using a spectrophotometer.[7]
-
Data Analysis: GI50 values (concentration for 50% growth inhibition) were calculated from the dose-response curves.
In Vivo Xenograft Studies
Animal models were used to evaluate the anti-tumor efficacy of this compound in a physiological setting.
Caption: General workflow for in vivo xenograft studies.
-
Animal Model: Swiss nude or severe combined immunodeficient (SCID) mice were used.[7]
-
Tumor Implantation: Human tumor cells (e.g., BT474c, Calu-3, LoVo) were implanted subcutaneously.[6][7]
-
Treatment: Once tumors reached a specified volume, mice were randomized to receive oral (p.o.) doses of this compound (e.g., 6.25-50 mg/kg) or a vehicle control.[3][6]
-
Efficacy Assessment: Tumor volumes were measured regularly to calculate the percentage of tumor growth inhibition.[6]
-
Pharmacodynamic Analysis: At the end of the study, tumors were excised to analyze biomarkers of drug activity, such as phosphorylation of Akt and ERK (p-Akt, p-ERK), cell proliferation (Ki67), and apoptosis (M30 marker).[7]
Clinical Development and Outcomes
This compound progressed into Phase I and Phase II clinical trials across a range of solid tumors, including breast, non-small cell lung, and gastric cancers.[6][7][8] However, multiple trials were terminated.[7][13] AstraZeneca ultimately discontinued the development of this compound, citing an unfavorable "Safety/Efficacy" profile.[4] The broad, on-target inhibition of ErbB receptors, while potent, led to significant toxicities in normal tissues that also rely on this signaling pathway, making it difficult to achieve a viable therapeutic window in patients.[4]
Additional Therapeutic Potential: Overcoming Drug Resistance
Interestingly, beyond its primary mechanism, this compound has shown potential in reversing multidrug resistance (MDR). One study found that this compound could surmount MDR mediated by the ABCB1 transporter, a key mechanism of resistance to chemotherapy agents like paclitaxel and doxorubicin.[14] this compound was shown to inhibit the efflux function of ABCB1 by stimulating its ATPase activity, thereby increasing the intracellular accumulation of co-administered anticancer drugs.[14]
Caption: this compound's inhibition of ABCB1-mediated drug efflux.
Conclusion
This compound is a potent, equipotent, and reversible inhibitor of EGFR, HER2, and HER3. Its preclinical profile demonstrated significant anti-tumor activity across a variety of cancer models, consistent with its mechanism of comprehensive ErbB pathway blockade. However, this potent, on-target activity did not translate into a successful clinical therapeutic, as dose-limiting toxicities presented a major obstacle. The journey of this compound underscores the critical challenge in drug development of balancing potent efficacy with an acceptable safety profile, particularly when targeting pathways essential for both normal and malignant cells. Despite its discontinuation, the research into this compound provides a valuable case study and contributes to a deeper understanding of ErbB receptor biology and the complexities of targeted cancer therapy. Furthermore, its potential role in overcoming ABCB1-mediated multidrug resistance suggests that its structural scaffold could inform the development of future resistance modulators.
References
- 1. Facebook [cancer.gov]
- 2. xcessbio.com [xcessbio.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 5. This compound: reactive intermediates and bioactivation pathways characterized by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound | C23H25ClFN5O3 | CID 11488320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. HER2 inhibitor | ErbB2 inhibitor [selleck.cn]
- 11. selleckchem.com [selleckchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. This compound Reverses Anticancer Drug Resistance in Colon Cancer Cells Overexpressing the ABCB1 Transporter - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Development of Sapitinib: A Pan-ErbB Tyrosine Kinase Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Sapitinib (AZD8931) is a potent, orally bioavailable, and reversible ATP-competitive inhibitor of the epidermal growth factor receptor (EGFR, ErbB1), HER2 (ErbB2), and HER3 (ErbB3) tyrosine kinases.[1][2][3] Developed by AstraZeneca, its unique equipotent inhibitory profile against multiple ErbB family members was designed to overcome mechanisms of resistance observed with more selective EGFR and HER2 inhibitors.[2][4] This technical guide provides a comprehensive overview of the preclinical studies that characterized the pharmacology, efficacy, and mechanism of action of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its activity in relevant signaling pathways. While demonstrating significant promise in preclinical models, the clinical development of this compound was ultimately discontinued due to an unfavorable safety and efficacy profile.[4] Nevertheless, the extensive preclinical data generated for this compound remains a valuable resource for understanding the complexities of targeting the ErbB signaling network in cancer.
Mechanism of Action
This compound exerts its anti-cancer effects by binding to the intracellular kinase domains of EGFR, HER2, and HER3, thereby preventing their autophosphorylation and subsequent activation of downstream signaling pathways crucial for tumor cell proliferation, survival, and angiogenesis.[1][3] By simultaneously targeting these three receptors, this compound aimed to provide a more comprehensive blockade of the ErbB signaling network.
dot
Caption: Mechanism of action of this compound.
In Vitro Studies
A series of in vitro experiments were conducted to determine the potency and cellular effects of this compound.
Kinase Inhibition Assays
Data Presentation:
| Target Kinase | IC50 (nM) | Assay Type | Reference |
| EGFR | 4 | Cell-free | [2] |
| ErbB2 (HER2) | 3 | Cell-free | [2] |
| ErbB3 (HER3) | 4 | Cell-free | [2] |
| EGFR Phosphorylation | 4 | Cell-based (KB cells) | [5] |
| HER2 Phosphorylation | 3 | Cell-based (MCF-7 cells) | [5] |
| HER3 Phosphorylation | 4 | Cell-based (MCF-7 cells) | [5] |
Experimental Protocols:
-
Isolated Kinase Assay (ELISA-based): The intracellular kinase domains of human EGFR and ErbB2 were cloned and expressed using a baculovirus/Sf21 system. The inhibitory activity of this compound was assessed in the presence of ATP at its Km concentration (2 µM for EGFR and 0.4 µM for ErbB2) using an ELISA-based method to quantify kinase activity.[6]
-
Cellular Phosphorylation Assays:
-
EGFR Phosphorylation: KB human oral cancer cells were stimulated with EGF to induce EGFR phosphorylation. The inhibitory effect of this compound on this phosphorylation was measured.[5]
-
HER2 and HER3 Phosphorylation: MCF-7 human breast cancer cells were stimulated with heregulin to induce HER2 and HER3 phosphorylation, and the inhibitory potency of this compound was determined.[5]
-
Cell Proliferation and Viability Assays
Data Presentation:
| Cell Line | Cancer Type | GI50 (nM) | Reference |
| PC-9 | Non-Small Cell Lung Cancer (NSCLC) | 0.1 | [2] |
| NCI-H1437 | NSCLC | >10,000 | [2] |
| SUM149 | Inflammatory Breast Cancer | - | [5] |
| FC-IBC-02 | Inflammatory Breast Cancer | - | [5] |
| BT474c | Breast Cancer | - | [2] |
| Calu-3 | NSCLC | - | [2] |
| LoVo | Colorectal Cancer | - | [2] |
| FaDu | Head and Neck Squamous Cell Carcinoma | - | [2] |
Experimental Protocols:
-
MTS Assay: A panel of NSCLC and squamous cell carcinoma of the head and neck (SCCHN) cell lines were seeded in 96-well plates and incubated with this compound (0.001-10 µM) for 96 hours. Cell viability was determined by adding MTS colorimetric assay reagent and measuring the absorbance at 490 nm after a 4-hour incubation.[6]
dot
Caption: Workflow for cell viability assay.
In Vivo Studies
The anti-tumor efficacy of this compound was evaluated in various human tumor xenograft models.
Xenograft Models
Data Presentation:
| Xenograft Model | Cancer Type | Mouse Strain | This compound Dose (mg/kg) | Outcome | Reference |
| BT474c | Breast Cancer | Nude or SCID | 6.25-50 | Significant tumor growth inhibition | [5] |
| Calu-3 | NSCLC | Nude or SCID | 6.25-50 | Significant tumor growth inhibition | [5] |
| LoVo | Colorectal Cancer | Nude or SCID | 6.25-50 | Significant tumor growth inhibition | [5] |
| FaDu | SCCHN | Nude or SCID | 6.25-50 | Significant tumor growth inhibition | [5] |
| PC-9 | NSCLC | Nude or SCID | 6.25-50 | Significant tumor growth inhibition | [5] |
| SUM149 | Inflammatory Breast Cancer | SCID | 25 | Significant tumor growth inhibition | [5] |
| FC-IBC-02 | Inflammatory Breast Cancer | SCID | 25 | Significant tumor growth inhibition | [5] |
Experimental Protocols:
-
Tumor Implantation and Treatment: Human tumor cells (e.g., BT474c, Calu-3, LoVo, FaDu, PC-9) were subcutaneously implanted into Swiss nude or severe combined immunodeficient (SCID) mice. Once tumors reached a palpable size, mice were randomized into vehicle control and treatment groups. This compound was administered orally (p.o.) via gavage at doses ranging from 6.25 to 50 mg/kg.[2][5]
-
Efficacy and Pharmacodynamic Assessment: Tumor growth was monitored regularly. At the end of the study, tumors were excised for pharmacodynamic analysis, including the assessment of phosphorylated EGFR, HER2, and HER3, as well as markers of proliferation (Ki67) and apoptosis (cleaved PARP, M30).[2][6]
dot
Caption: In vivo xenograft study workflow.
Pharmacokinetics
Preclinical pharmacokinetic studies in rats and dogs indicated that this compound has low clearance and good oral bioavailability. In nude mice, a 50 mg/kg oral dose resulted in improved exposure, and a 100 mg/kg once-daily oral dose demonstrated potent tumor growth inhibition in the LoVo xenograft model.[5]
Conclusion
The preclinical data for this compound demonstrated its potent and equipotent inhibition of EGFR, HER2, and HER3 signaling. In vitro studies confirmed its ability to block receptor phosphorylation and inhibit the proliferation of various cancer cell lines. In vivo, this compound showed significant anti-tumor activity across a range of xenograft models. These compelling preclinical findings provided a strong rationale for its clinical investigation. However, the translation from promising preclinical activity to clinical success was not realized, highlighting the challenges of developing pan-ErbB inhibitors with a favorable therapeutic index.[4] The comprehensive preclinical dataset for this compound remains a valuable case study for researchers in the field of oncology drug development.
References
- 1. AZD8931, an equipotent, reversible inhibitor of signaling by epidermal growth factor receptor, ERBB2 (HER2), and ERBB3: a unique agent for simultaneous ERBB receptor blockade in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 3. Stapled EGFR peptide reduces inflammatory breast cancer and inhibits additional HER-driven models of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: reactive intermediates and bioactivation pathways characterized by LC-MS/MS - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 6. selleckchem.com [selleckchem.com]
A Technical Guide to the Chemical Synthesis and Derivatives of Sapitinib
This technical guide provides a comprehensive overview of the chemical synthesis, derivatives, and mechanism of action of Sapitinib (AZD8931). It is intended for researchers, scientists, and professionals in the field of drug development. The guide details the core chemical structure, synthetic approaches, structure-activity relationships of its derivatives, and the signaling pathways it modulates.
Introduction to this compound
This compound, also known as AZD8931, is a potent, reversible, and ATP-competitive inhibitor of the epidermal growth factor receptor (EGFR) family of receptor tyrosine kinases.[1][2][3][4] Specifically, it demonstrates equipotent inhibition against EGFR (ErbB1), HER2 (ErbB2), and ErbB3.[1][2][3] The core of its structure is a quinazoline scaffold, a privileged structure in the design of kinase inhibitors.[5][6][7] this compound's mechanism involves binding to the kinase domain of these receptors, which in turn blocks downstream signaling pathways crucial for tumor cell proliferation and survival.[4]
Chemical Structure: this compound is chemically named 4-[[4-[(3-chloro-2-fluorophenyl)amino]-7-methoxy-6-quinazolinyl]oxy]-N-methyl-1-piperidineacetamide.[3][8]
Chemical Synthesis of this compound
The synthesis of this compound, like other 4-anilinoquinazoline-based kinase inhibitors, generally involves a multi-step process. While the precise, proprietary synthesis route is not fully public, a plausible synthetic strategy can be constructed based on established methods for creating this class of compounds. The key is the construction of the substituted quinazoline core followed by the attachment of the aniline and piperidine side chains.
A generalized synthetic workflow would involve:
-
Formation of the Quinazoline Core: This typically starts from an appropriately substituted anthranilic acid or benzonitrile derivative. Cyclization with formamide or a similar reagent can form the quinazolinone intermediate.
-
Chlorination: The hydroxyl group at the 4-position of the quinazolinone is typically converted to a chlorine atom using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). This creates a reactive intermediate for the subsequent nucleophilic substitution.
-
Aniline Moiety Coupling: The 4-chloroquinazoline intermediate is then reacted with 3-chloro-2-fluoroaniline. This nucleophilic aromatic substitution reaction (SNAr) forms the critical 4-anilinoquinazoline structure.
-
Side-Chain Attachment: The final step involves attaching the piperidine-containing side chain. This is typically achieved by an etherification reaction, where a hydroxyl group on the quinazoline ring (at the 6-position) reacts with a suitably activated piperidine derivative.
Derivatives and Structure-Activity Relationship (SAR)
The quinazoline scaffold is a versatile platform for developing kinase inhibitors.[5][6][7] Structure-activity relationship (SAR) studies on this compound and related compounds have provided insights into the molecular features crucial for potent and selective inhibition.
Modifications typically focus on three main areas:
-
The Quinazoline Core (Positions 6 and 7): Substitutions at the 6 and 7-positions of the quinazoline ring are critical for modulating potency and pharmacokinetic properties. Small, electron-donating groups like methoxy groups are often favored. Fusing dioxygenated rings at these positions has also been shown to enhance activity.[9]
-
The Aniline Moiety: The nature and position of substituents on the 4-anilino ring are crucial for binding to the ATP pocket of the kinase. Halogen substitutions, as seen in this compound (3-chloro-2-fluorophenyl), are common and contribute to binding affinity.
-
The Solubilizing Group: The side chain, often attached at the 6- or 7-position, is frequently used to improve solubility and other physicochemical properties. In this compound, the N-methyl-piperidineacetamide group serves this purpose. The length and nature of the linker connecting this group to the quinazoline core can be tuned to optimize activity.[5]
| Compound/Derivative Class | Structural Modification | Impact on Biological Activity | Reference |
| This compound (AZD8931) | 6-O-[1-(N-methylacetamido)piperidin-4-yl], 7-methoxy, 4-(3-chloro-2-fluoroanilino) | Potent, equipotent inhibitor of EGFR, ErbB2, ErbB3. | [1][2][3] |
| BPR1K871 | Ionizable amino group linked by a three-carbon linker to the 7-position. | Potent dual inhibitor of FLT3 and Aurora kinases. | [5] |
| Gefitinib Derivatives | Introduction of a 1,2,3-triazole moiety via click chemistry. | Showed excellent antitumor activity against various lung cancer cell lines. | [10] |
| 6-Substituted Anilinoquinazolines | Alkynyl group at the 6-position. | Potent inhibitory activity against EGFR, higher than the reference gefitinib. | [9] |
| 7-Aminoalkoxy-4-aryloxy-quinazolines | Piperidinopropoxy substitution. | Produced potent activity against PC3, MCF7, HT29, and HUVEC cancer cell lines. | [9] |
Signaling Pathways and Mechanism of Action
This compound exerts its anticancer effects by inhibiting the ErbB family of receptors. These receptors, when activated by ligands like epidermal growth factor (EGF) or heregulin, form homo- and heterodimers, leading to autophosphorylation of their intracellular tyrosine kinase domains. This phosphorylation initiates several downstream signaling cascades that are critical for cell growth, proliferation, and survival.
The two major pathways inhibited by this compound are:
-
PI3K/Akt Pathway: This pathway is a central regulator of cell survival, proliferation, and metabolism.
-
MAPK/ERK Pathway: This pathway primarily mediates signals related to cell growth, differentiation, and proliferation.
By blocking the initial receptor phosphorylation, this compound effectively shuts down these downstream signals, leading to cell cycle arrest and apoptosis in tumor cells that are dependent on ErbB signaling.[2][3]
Experimental Protocols
The evaluation of this compound and its derivatives involves a series of in vitro and in vivo assays to determine their efficacy and mechanism of action.
Kinase Inhibition Assay (ELISA-based)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.
-
Objective: To determine the IC₅₀ value of the inhibitor against purified kinase domains.
-
Methodology:
-
The intracellular kinase domains of human EGFR and ErbB2 are cloned and expressed, typically in a baculovirus/Sf21 system, and purified.[1]
-
The assay is performed in microtiter plates coated with a substrate peptide.
-
The purified kinase enzyme is incubated with various concentrations of the test compound (e.g., this compound) in the presence of ATP. The ATP concentration is usually kept at its Km value for the specific kinase (e.g., 2 µM for EGFR, 0.4 µM for ErbB2).[1]
-
The reaction is allowed to proceed for a set time, during which the kinase phosphorylates the substrate.
-
The extent of phosphorylation is detected using a specific antibody that recognizes the phosphorylated substrate, conjugated to an enzyme like horseradish peroxidase (HRP).
-
A chromogenic substrate is added, and the resulting colorimetric signal is measured using a spectrophotometer. The signal is inversely proportional to the kinase inhibition.
-
IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell Proliferation / Viability Assay (MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Objective: To determine the GI₅₀ (concentration for 50% growth inhibition) of the inhibitor in various cancer cell lines.
-
Methodology:
-
Cancer cells (e.g., NSCLC, SCCHN, or breast cancer lines) are seeded in 96-well plates and allowed to adhere overnight.[1][11]
-
The cells are then incubated with a range of concentrations of the test compound (e.g., 0.001 to 10 µM) for a prolonged period, typically 96 hours.[1][11]
-
After the incubation period, the MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well.[1][11]
-
Viable, metabolically active cells reduce the MTS tetrazolium compound into a colored formazan product.
-
After a short incubation (e.g., 4 hours), the absorbance of the formazan product is measured at 490 nm.[1][11]
-
The absorbance is directly proportional to the number of viable cells. GI₅₀ values are determined from the dose-response curves.
-
Cellular Phosphorylation Assay
This assay assesses the ability of a compound to inhibit receptor phosphorylation in a cellular context.
-
Objective: To confirm the on-target activity of the inhibitor by measuring the reduction in ligand-stimulated receptor phosphorylation.
-
Methodology:
-
Cells expressing the target receptors (e.g., KB cells for EGFR, MCF-7 for HER2/HER3) are grown to sub-confluency.[2]
-
The cells are serum-starved to reduce basal receptor activity and then pre-incubated with various concentrations of the test compound.
-
The cells are then stimulated with a specific ligand (e.g., EGF for EGFR, heregulin for HER2/HER3) for a short period to induce receptor phosphorylation.[2]
-
The cells are lysed, and protein concentrations are determined.
-
The levels of phosphorylated receptors (p-EGFR, p-HER2, p-HER3) and total receptors are quantified using methods like Western Blotting or specific ELISA kits.
-
The ratio of phosphorylated to total receptor is calculated and plotted against the inhibitor concentration to determine the cellular IC₅₀.
-
Summary of Biological Activity
This compound has demonstrated potent activity in both biochemical and cellular assays.
| Assay Type | Target / Cell Line | Metric | Value | Reference |
| Enzymatic Assay | EGFR | IC₅₀ | 4 nM | [1][2] |
| ErbB2 (HER2) | IC₅₀ | 3 nM | [1][2] | |
| ErbB3 (HER3) | IC₅₀ | 4 nM | [1][2] | |
| Cellular Phosphorylation | KB cells (EGF-stimulated EGFR) | IC₅₀ | 4 nM | [2] |
| MCF-7 cells (Heregulin-stimulated HER2) | IC₅₀ | 3 nM | [2] | |
| MCF-7 cells (Heregulin-stimulated HER3) | IC₅₀ | 4 nM | [2] | |
| Cell Growth Inhibition | PC-9 (NSCLC, EGFR mutation) | GI₅₀ | 0.1 nM | [1] |
| NCI-1437 | GI₅₀ | > 10 µM | [1] |
Developmental Workflow
The development of novel kinase inhibitors based on the this compound scaffold follows a structured workflow from initial design to preclinical evaluation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Facebook [cancer.gov]
- 5. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C23H25ClFN5O3 | CID 11488320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. AZD-8931(this compound)|cas 848942-61-0|DC Chemicals [dcchemicals.com]
Methodological & Application
Application Notes and Protocols for Sapitinib In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sapitinib (also known as AZD8931) is a potent, reversible, and ATP-competitive inhibitor of the epidermal growth factor receptor (EGFR) family of receptor tyrosine kinases, specifically targeting EGFR (ErbB1), HER2 (ErbB2), and HER3 (ErbB3).[1][2][3] These receptors are key components of signaling pathways that regulate cell proliferation, survival, and differentiation. Dysregulation of the ErbB signaling network is a well-documented driver of tumorigenesis in various cancers, making it a critical target for therapeutic intervention. This compound's ability to equipotently inhibit multiple ErbB receptors suggests its potential as a broad-spectrum anti-cancer agent.
These application notes provide detailed protocols for essential in vitro cell-based assays to evaluate the efficacy and mechanism of action of this compound in cancer cell lines. The included assays are designed to assess cell viability and proliferation, induction of apoptosis, and the inhibition of EGFR/HER2 signaling pathways.
Mechanism of Action
This compound exerts its anti-neoplastic activity by binding to the intracellular tyrosine kinase domains of EGFR, HER2, and HER3, thereby preventing their autophosphorylation and subsequent activation of downstream signaling cascades.[3] The primary downstream pathways affected include the Ras/MAPK and PI3K/Akt pathways, which are crucial for cell proliferation and survival. By blocking these signals, this compound can inhibit tumor cell growth and induce apoptosis.
Below is a diagram illustrating the EGFR/HER2 signaling pathway and the point of inhibition by this compound.
References
Application Notes and Protocols: Sapitinib Dose-Response in Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dose-response effects of Sapitinib (AZD8931) in breast cancer cells. Detailed protocols for key experiments are included to facilitate the replication and further investigation of this compound's mechanism of action.
Introduction
This compound (AZD8931) is a potent, reversible, and ATP-competitive small-molecule inhibitor of the epidermal growth factor receptor (EGFR/ErbB1), HER2/neu (ErbB2), and ErbB3 receptor tyrosine kinases.[1][2][3] The ErbB family of receptors plays a critical role in the proliferation, survival, and differentiation of cells. Their dysregulation is a key driver in the development and progression of several cancers, including breast cancer.[3] this compound has demonstrated preclinical antitumor activity in various cancer models, including those for breast cancer.[4][5][6] This document summarizes the quantitative data on its dose-dependent effects and provides detailed protocols for relevant in vitro and in vivo assays.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
This table summarizes the half-maximal inhibitory concentration (IC50) of this compound against purified ErbB kinases and in cellular phosphorylation assays.
| Target | Assay Type | Cell Line | IC50 (nM) | Reference |
| EGFR (ErbB1) | Cell-free kinase assay | - | 4 | [2] |
| HER2 (ErbB2) | Cell-free kinase assay | - | 3 | [2] |
| ErbB3 | Cell-free kinase assay | - | 4 | [2] |
| EGFR Phosphorylation | Cellular Assay (EGF-stimulated) | KB | 4 | [1][2] |
| HER2 Phosphorylation | Cellular Assay (Heregulin-stimulated) | MCF-7 | 3 | [1][2] |
| HER3 Phosphorylation | Cellular Assay (Heregulin-stimulated) | MCF-7 | 4 | [1][2] |
| ErbB2 | Ligand-independent cellular assay | MCF-7 cl24 | 59 | [1] |
Table 2: Anti-proliferative Activity of this compound in Breast Cancer Cell Lines
This table presents the half-maximal growth inhibition (GI50) or inhibitory concentration (IC50) of this compound in various breast cancer cell lines.
| Cell Line | Subtype | Endpoint | Value (nM) | Notes | Reference |
| SUM149 | Inflammatory Breast Cancer (IBC), Triple-Negative | Apoptosis Induction | 10 - 2000 | Dose-dependent increase in apoptosis observed. | [1] |
| FC-IBC-02 | Inflammatory Breast Cancer (IBC) | Apoptosis Induction | 10 - 2000 | Dose-dependent increase in apoptosis observed. | [1] |
| BT474c | HER2-amplified | Tumor Growth Inhibition (in vivo) | - | Significant inhibition at 6.25-50 mg/kg oral dosing. | [5][6] |
Signaling Pathways
This compound exerts its anti-cancer effects by blocking the downstream signaling cascades initiated by the ErbB family of receptors. The primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation, and the PI3K-AKT-mTOR pathway, which is a key regulator of cell survival and growth.
Caption: this compound inhibits EGFR, HER2, and ErbB3 signaling pathways.
Experimental Protocols
Protocol 1: Cell Viability/Proliferation Assay (MTS Assay)
This protocol outlines the measurement of cell viability in response to this compound treatment using a colorimetric MTS assay.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, SK-BR-3, MDA-MB-231)
-
Complete growth medium (specific to the cell line)
-
This compound (AZD8931)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete growth medium to achieve the desired final concentrations (e.g., 0.001 to 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (DMSO only) and untreated control wells.
-
Incubate the plate for the desired duration (e.g., 72-96 hours).
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of this compound concentration to generate a dose-response curve and calculate the GI50 value.
-
Caption: Workflow for the MTS cell viability assay.
Protocol 2: Western Blotting for Phosphorylated ErbB Receptors
This protocol describes the detection of phosphorylated EGFR, HER2, and ErbB3 in breast cancer cells following this compound treatment.
Materials:
-
Breast cancer cell lines
-
Complete growth medium
-
This compound (AZD8931)
-
Growth factors (e.g., EGF, Heregulin)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (phospho-EGFR, phospho-HER2, phospho-ErbB3, and total protein controls)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells and allow them to attach overnight.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with the appropriate ligand (e.g., EGF for EGFR, Heregulin for HER2/ErbB3) for a short period (e.g., 10-15 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-HER2) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe for total protein as a loading control.
-
Caption: Workflow for Western blot analysis of protein phosphorylation.
Protocol 3: In Vivo Xenograft Tumor Growth Study
This protocol provides a general framework for assessing the anti-tumor efficacy of this compound in a breast cancer xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Breast cancer cells (e.g., BT474c)
-
Matrigel
-
This compound (AZD8931)
-
Vehicle for oral gavage
-
Calipers
Procedure:
-
Tumor Cell Implantation:
-
Harvest breast cancer cells and resuspend them in a mixture of serum-free medium and Matrigel (1:1 ratio).
-
Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells in 100 µL) into the flank or mammary fat pad of the mice.
-
-
Tumor Growth and Treatment:
-
Tumor Measurement and Data Collection:
-
Measure the tumor dimensions with calipers every 2-3 days.
-
Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.
-
Weigh the tumors and process them for further analysis (e.g., histology, Western blotting).
-
Compare the tumor growth rates and final tumor weights between the treatment and control groups to evaluate the efficacy of this compound.
-
Caption: Workflow for an in vivo xenograft study.
Conclusion
This compound is a potent inhibitor of the ErbB receptor family, demonstrating significant anti-proliferative and pro-apoptotic effects in preclinical models of breast cancer. The provided protocols offer a foundation for further investigation into its mechanism of action, the identification of predictive biomarkers, and the exploration of combination therapies to enhance its therapeutic potential in breast cancer treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | C23H25ClFN5O3 | CID 11488320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. AZD8931, an equipotent, reversible inhibitor of signaling by epidermal growth factor receptor (EGFR), HER2, and HER3: preclinical activity in HER2 non-amplified inflammatory breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. caymanchem.com [caymanchem.com]
Application Notes and Protocols for Sapitinib Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of Sapitinib (AZD8931) in mouse xenograft models. This compound is a potent, reversible, and equipotent inhibitor of the ErbB family of receptor tyrosine kinases, including EGFR (ErbB1), HER2 (ErbB2), and HER3 (ErbB3).[1][2][3][4] This document is intended to guide researchers in designing and executing preclinical in vivo studies to evaluate the efficacy of this compound.
Overview of this compound in Preclinical Xenograft Models
This compound has demonstrated significant anti-tumor activity in a range of human tumor xenograft models.[1][5] It effectively inhibits the growth of tumors that are sensitive to either EGFR or ErbB2 inhibition.[5] Efficacy has been observed in various cancer types, including non-small cell lung carcinoma (NSCLC), breast cancer, colorectal cancer, and squamous cell carcinoma of the head and neck (SCCHN).[5][6] Administration is typically via oral gavage, with dosing regimens varying from daily to weekly applications.[6][7]
Quantitative Data Summary
The following tables summarize the quantitative data from various preclinical studies involving this compound administration in mouse xenograft models.
Table 1: Efficacy of this compound in Various Xenograft Models
| Cell Line | Cancer Type | Mouse Strain | This compound Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition | Reference |
| BT474c | Breast | Nude | 6.25 - 50 | Daily, oral | Significant inhibition | [3][5] |
| Calu-3 | NSCLC | Nude | 6.25 - 50 | Daily, oral | Significant inhibition | [3][5] |
| LoVo | Colorectal | Nude | 6.25 - 50 | Daily, oral | Significant inhibition | [3][5] |
| FaDu | SCCHN | Nude | 6.25 - 50 | Daily, oral | Significant inhibition | [3][5] |
| PC-9 | NSCLC | Nude | 6.25 - 50 | Daily, oral | Significant inhibition | [3][5] |
| SUM149 | Inflammatory Breast Cancer | SCID | 25 | Daily, 5 days/week for 4 weeks, oral | Significant inhibition | [6][7] |
| FC-IBC-02 | Inflammatory Breast Cancer | SCID | 25 | Daily, 5 days/week for 4 weeks, oral | Significant inhibition | [6][7] |
| LoVo | Colorectal | Nude | 100 | Once daily, oral | 76% inhibition | [6][8] |
Table 2: In Vitro Potency of this compound
| Target | Assay Type | IC50 (nmol/L) | Reference |
| EGFR | Cell-free | 4 | [1][2] |
| ErbB2 (HER2) | Cell-free | 3 | [1][2] |
| ErbB3 (HER3) | Cell-free | 4 | [1][2] |
Signaling Pathway
This compound exerts its anti-tumor effects by inhibiting the phosphorylation of EGFR, HER2, and HER3, thereby blocking downstream signaling pathways critical for tumor cell proliferation and survival, such as the PI3K/Akt and MAPK/ERK pathways.[1][5]
Caption: this compound inhibits EGFR, HER2, and HER3 signaling pathways.
Experimental Protocols
The following are detailed protocols for a typical in vivo study using this compound in a mouse xenograft model.
Animal Models and Housing
-
Animal Strains: Immunodeficient mice such as BALB/c nude or SCID mice, 4-6 weeks old, are commonly used.[9]
-
Acclimatization: Allow a 3-5 day acclimatization period upon arrival.
-
Housing: House animals in a pathogen-free environment, in sterile micro-isolator cages with autoclaved food, water, and bedding. Maintain a 12-hour light/dark cycle. All procedures should be conducted in a laminar flow hood.
Cell Culture and Implantation
-
Cell Lines: Use human cancer cell lines of interest (e.g., BT474c, Calu-3, LoVo, FaDu, PC-9). Ensure cells are in the logarithmic growth phase and free from mycoplasma contamination.
-
Cell Preparation:
-
Harvest cells and wash twice with sterile, serum-free medium or phosphate-buffered saline (PBS).
-
Perform a cell count using a hemocytometer and assess viability via trypan blue exclusion. Viability should be >95%.
-
Resuspend cells in an appropriate volume of sterile PBS or a 1:1 mixture of PBS and Matrigel. The final cell concentration will depend on the cell line's tumorigenicity. A common range is 4 x 10^6 to 9 x 10^7 cells per injection.[5]
-
-
Subcutaneous Implantation:
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).
-
Shave and disinfect the injection site on the flank of the mouse.
-
Inject 0.1-0.2 mL of the cell suspension subcutaneously using a 27- or 30-gauge needle.[9]
-
Monitor the animals for recovery from anesthesia.
-
Tumor Growth Monitoring and Measurement
-
Monitoring: Palpate for tumor formation 2-3 times per week.
-
Measurement: Once tumors are palpable, measure the length (longest diameter) and width (perpendicular diameter) using digital calipers 2-3 times per week.
-
Tumor Volume Calculation: Calculate tumor volume using the formula: Volume (mm³) = (Width² x Length) / 2.[6]
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
This compound Formulation and Administration
-
Formulation: this compound is typically formulated for oral administration. A common vehicle is a suspension in 0.5% hydroxypropyl methylcellulose (HPMC) in water. Consult the manufacturer's instructions for specific formulation details.
-
Administration:
-
Administer this compound via oral gavage using an appropriately sized feeding needle (e.g., 20-22 gauge for adult mice).
-
Determine the correct dosing volume based on the animal's body weight (typically 10 mL/kg).[1]
-
Administer the specified dose according to the predetermined schedule (e.g., daily, 5 days/week).
-
Efficacy Evaluation and Endpoints
-
Primary Endpoint: The primary efficacy endpoint is typically tumor growth inhibition.
-
Monitoring: Monitor animal health daily, including body weight, clinical signs of toxicity (e.g., changes in posture, activity, grooming), and tumor condition.
-
Humane Endpoints: Euthanize animals if any of the following are observed:
-
Tumor volume exceeds a predetermined limit (e.g., 2000 mm³).
-
Tumor becomes ulcerated or necrotic.
-
Significant body weight loss (>20%).
-
Signs of severe distress or moribund state.
-
-
Data Analysis: At the end of the study, euthanize all animals and excise the tumors. Weigh the tumors and compare the average tumor weight and volume between the treatment and control groups. Statistical analysis (e.g., t-test, ANOVA) should be performed to determine the significance of any observed differences.
Experimental Workflow
Caption: Workflow for a this compound mouse xenograft study.
Conclusion
This compound has demonstrated robust anti-tumor activity in a variety of preclinical mouse xenograft models. The protocols and data presented in these application notes provide a framework for researchers to design and conduct in vivo studies to further evaluate the therapeutic potential of this compound. Adherence to detailed experimental protocols and ethical animal welfare guidelines is crucial for obtaining reproducible and reliable results.
References
- 1. animalcare.ubc.ca [animalcare.ubc.ca]
- 2. LLC cells tumor xenograft model [protocols.io]
- 3. research.sdsu.edu [research.sdsu.edu]
- 4. instechlabs.com [instechlabs.com]
- 5. pubcompare.ai [pubcompare.ai]
- 6. youtube.com [youtube.com]
- 7. research.fsu.edu [research.fsu.edu]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. yeasenbio.com [yeasenbio.com]
Application Notes: Flow Cytometry Analysis of Apoptosis Induced by Sapitinib
Introduction
Sapitinib (AZD8931) is a potent, reversible, and ATP-competitive inhibitor of the epidermal growth factor receptor (EGFR/ErbB1), HER2/ErbB2, and HER3/ErbB3 tyrosine kinases.[1][2] By blocking the signaling pathways mediated by these receptors, this compound can inhibit tumor cell proliferation and induce programmed cell death, or apoptosis.[2] This application note provides a detailed protocol for the analysis of this compound-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Mechanism of Action
The ErbB family of receptor tyrosine kinases plays a crucial role in regulating cell growth, survival, and differentiation.[3] In many cancers, these pathways are dysregulated, leading to uncontrolled cell proliferation and resistance to apoptosis. This compound exerts its anti-cancer effects by binding to the intracellular tyrosine kinase domains of EGFR, HER2, and HER3, thereby preventing their autophosphorylation and subsequent activation of downstream signaling cascades.[2][3] The inhibition of key pathways such as the PI3K/Akt and MAPK pathways ultimately leads to cell cycle arrest and induction of apoptosis.[3][4]
Flow Cytometry Analysis of Apoptosis
Flow cytometry is a powerful technique for the quantitative analysis of apoptosis at the single-cell level. The most common method for detecting apoptosis by flow cytometry is the Annexin V and Propidium Iodide (PI) dual-staining assay.
-
Annexin V: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC, PE, or APC) to label early apoptotic cells.[5][6]
-
Propidium Iodide (PI): PI is a fluorescent intercalating agent that stains DNA. It cannot cross the intact plasma membrane of live or early apoptotic cells. However, in late-stage apoptosis and necrosis, the cell membrane becomes permeable, allowing PI to enter and stain the nucleus.[5][6]
By using both Annexin V and PI, it is possible to distinguish between four cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
Quantitative Data Summary
The following table summarizes the percentage of apoptotic cells in human inflammatory breast cancer (IBC) cell lines, SUM149 and FC-IBC-02, after treatment with this compound (AZD8931). The data is derived from Annexin V staining followed by flow cytometry analysis.[7]
| Cell Line | Treatment | Incubation Time | % Apoptotic Cells (Annexin V-positive) |
| SUM149 | Control (DMSO) | 48 hours | ~5% |
| 1 µmol/L this compound | 48 hours | ~20% | |
| Control (DMSO) | 72 hours | ~7% | |
| 1 µmol/L this compound | 72 hours | ~35% | |
| FC-IBC-02 | Control (DMSO) | 48 hours | ~8% |
| 1 µmol/L this compound | 48 hours | ~25% | |
| Control (DMSO) | 72 hours | ~10% | |
| 1 µmol/L this compound | 72 hours | ~40% |
Experimental Protocols
Materials and Reagents
-
This compound (AZD8931)
-
Cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS), Ca2+/Mg2+-free
-
Annexin V-FITC Apoptosis Detection Kit (or other fluorochrome conjugates)
-
10X Annexin V Binding Buffer
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
-
Microcentrifuge tubes
Cell Culture and Treatment
-
Culture the desired cancer cell line (e.g., SUM149 or FC-IBC-02) in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in 6-well plates at a density that will allow for approximately 70-80% confluency at the time of harvesting.
-
Allow the cells to adhere overnight.
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 1 µmol/L).
-
Remove the culture medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of DMSO used for the this compound dilutions.
-
Incubate the cells for the desired time points (e.g., 48 and 72 hours).
Annexin V and PI Staining Protocol
-
Cell Harvesting:
-
For adherent cells, carefully collect the culture supernatant (which may contain floating apoptotic cells).
-
Wash the adherent cells once with PBS.
-
Add Trypsin-EDTA to detach the cells.
-
Combine the detached cells with the previously collected supernatant.
-
For suspension cells, directly collect the cells.
-
-
Cell Washing:
-
Centrifuge the cell suspension at 300 x g for 5 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
Repeat the centrifugation and washing step.
-
-
Staining:
-
Centrifuge the washed cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new microcentrifuge tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells immediately using a flow cytometer.
-
Set up the flow cytometer with appropriate compensation for FITC and PI fluorescence to minimize spectral overlap.
-
Collect data for at least 10,000 events per sample.
-
Analyze the data using appropriate software to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic, and necrotic).
-
Visualizations
Caption: this compound inhibits EGFR, HER2, and HER3, blocking downstream PI3K/Akt and MAPK pathways to induce apoptosis.
Caption: Experimental workflow for analyzing this compound-induced apoptosis using flow cytometry.
References
- 1. Molecular Pathways: HER3 targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bosterbio.com [bosterbio.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Sapitinib in Combination with Other Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical and clinical rationale for using Sapitinib (AZD8931), a potent pan-ErbB tyrosine kinase inhibitor, in combination with various chemotherapy agents. Detailed protocols for in vitro and in vivo studies are provided to guide researchers in evaluating the synergistic potential of these combinations.
Introduction
This compound is a reversible, ATP-competitive inhibitor of the epidermal growth factor receptor (EGFR, ErbB1), HER2 (ErbB2), and HER3 (ErbB3) with IC50 values in the low nanomolar range.[1] By targeting multiple ErbB family members, this compound aims to overcome resistance mechanisms that can arise from signaling redundancy and crosstalk within this pathway. The ErbB signaling network plays a crucial role in cell proliferation, survival, and differentiation, and its dysregulation is a key driver in many cancers.[2] Combining this compound with traditional cytotoxic chemotherapy offers a promising strategy to enhance anti-tumor efficacy by targeting distinct but complementary cellular processes. Preclinical and clinical studies have explored the combination of this compound with agents such as FOLFIRI and paclitaxel.[2][3]
Signaling Pathway
This compound simultaneously inhibits EGFR, HER2, and HER3, leading to the downregulation of two major downstream signaling cascades: the Ras/MEK/ERK (MAPK) pathway, which is primarily involved in cell proliferation, and the PI3K/Akt/mTOR pathway, a critical regulator of cell survival and metabolism. Chemotherapy agents, depending on their mechanism, can induce DNA damage, leading to the activation of apoptotic pathways. The concurrent inhibition of pro-survival signaling by this compound and induction of DNA damage by chemotherapy can lead to a synergistic anti-tumor effect.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound in combination with chemotherapy.
Table 1: In Vitro Efficacy of this compound
| Compound | Target(s) | IC50 (nM, cell-free) | Cell Line | Endpoint | GI50 (nM) | Reference |
| This compound | EGFR, ErbB2, ErbB3 | 4, 3, 4 | PC-9 (NSCLC) | Proliferation | 0.1 | [1] |
| This compound | EGFR, ErbB2, ErbB3 | 4, 3, 4 | NCI-1437 | Proliferation | >10,000 | [1] |
Table 2: Clinical Efficacy of this compound Combination Therapies
| Combination Regimen | Cancer Type | Phase | Dose | Best Overall Response Rate | Median Progression-Free Survival (months) | Median Overall Survival (months) | Reference |
| This compound + FOLFIRI | Metastatic Colorectal Cancer | I/II | This compound 160 mg bd (pulsed) | 25% | 8.7 | 21.2 | [2] |
| This compound + Paclitaxel | Advanced Breast Cancer | I | This compound 40 mg bid + Paclitaxel 90 mg/m² | 1 confirmed partial response | - | - | [3] |
Experimental Protocols
In Vitro Synergy Assessment
This protocol describes a general method for assessing the synergistic effects of this compound in combination with a chemotherapy agent on cancer cell proliferation using a cell viability assay.
Methodology:
-
Cell Culture: Culture selected cancer cell lines (e.g., those with known ErbB pathway alterations) in appropriate media and conditions.
-
Cell Seeding: Seed cells into 96-well plates at a density that allows for logarithmic growth over the course of the experiment and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of this compound and the chosen chemotherapy agent in a suitable solvent (e.g., DMSO). Create a dilution series for each drug.
-
Combination Treatment: Treat the cells with a matrix of drug concentrations, including each drug alone and the combination at various ratios. Include vehicle-only controls.
-
Incubation: Incubate the treated plates for a period of 72 to 96 hours.
-
Cell Viability Assay: Assess cell viability using a standard method such as the MTT assay or a luminescence-based assay like CellTiter-Glo.
-
Data Analysis:
-
Calculate the half-maximal inhibitory concentration (IC50) for each drug alone.
-
Determine the synergistic, additive, or antagonistic effect of the combination using the Combination Index (CI) method of Chou-Talalay, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
In Vivo Tumor Growth Inhibition
This protocol outlines a general procedure for evaluating the efficacy of this compound in combination with a chemotherapy agent in a xenograft mouse model.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID) for the study.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of a human cancer cell line known to be sensitive to ErbB inhibition into the flank of each mouse.
-
Tumor Growth and Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into four treatment groups:
-
Vehicle control
-
This compound alone
-
Chemotherapy agent alone
-
This compound in combination with the chemotherapy agent
-
-
Treatment Administration: Administer this compound orally and the chemotherapy agent via an appropriate route (e.g., intraperitoneal or intravenous injection) at clinically relevant doses and schedules.
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume twice weekly. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue the experiment until the tumors in the control group reach a specific size, or for a predetermined duration.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Assess the synergistic effect of the combination therapy.
Western Blot Analysis of Signaling Pathways
This protocol details the steps to analyze the effects of this compound and chemotherapy on key signaling proteins.
Methodology:
-
Cell Treatment and Lysis: Treat cancer cells with this compound, the chemotherapy agent, or the combination for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of EGFR, HER2, Akt, and ERK. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify the band intensities to determine the relative changes in protein phosphorylation.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol describes how to quantify apoptosis induced by this compound and chemotherapy combinations using flow cytometry.
Methodology:
-
Cell Treatment: Treat cells with this compound, the chemotherapy agent, or the combination for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's instructions.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (viable cells)
-
Annexin V+ / PI- (early apoptotic cells)
-
Annexin V+ / PI+ (late apoptotic/necrotic cells)
-
Annexin V- / PI+ (necrotic cells)
-
Conclusion
The combination of this compound with conventional chemotherapy agents represents a rational and promising approach to cancer therapy. The provided application notes and protocols offer a framework for researchers to systematically evaluate the efficacy and mechanisms of these combination strategies in preclinical models, with the ultimate goal of informing clinical drug development. Careful consideration of dosing, scheduling, and appropriate model selection will be critical for translating these findings into effective patient treatments.
References
- 1. Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blog.crownbio.com [blog.crownbio.com]
- 3. Combining EGFR inhibitors with radiation or chemotherapy: will preclinical studies predict clinical results? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Sapitinib's Effect on HER2 Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the inhibitory effect of Sapitinib (AZD8931) on HER2 (ErbB2) phosphorylation. This compound is a potent, reversible, and ATP-competitive inhibitor of the epidermal growth factor receptor (EGFR/ErbB1), HER2 (ErbB2), and ErbB3.[1][2][3][4][5][6][7] Understanding its effect on HER2 signaling is crucial for preclinical and clinical research.
Mechanism of Action
This compound exerts its inhibitory effect by competing with ATP for the binding site on the intracellular kinase domain of HER2.[2][8] This prevents the autophosphorylation of the receptor upon dimerization, thereby blocking downstream signaling pathways such as the PI3K/Akt and MAPK pathways, which are critical for cell proliferation and survival.[8][9]
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of this compound on HER family kinases.
| Target | IC50 (in cells) | Cell Line | Stimulant | Reference |
| HER2 (ErbB2) | 3 nM | MCF-7 | Heregulin | [1][2] |
| EGFR (ErbB1) | 4 nM | KB | EGF | [1] |
| ErbB3 | 4 nM | MCF-7 | Heregulin | [1][2] |
HER2 Signaling Pathway and this compound Inhibition
The following diagram illustrates the HER2 signaling pathway and the point of inhibition by this compound.
Caption: HER2 signaling pathway and this compound's mechanism of action.
Experimental Protocols
This section provides detailed protocols for assessing the effect of this compound on HER2 phosphorylation in a cell-based model.
Experimental Workflow
The general workflow for these experiments is outlined below.
Caption: General experimental workflow.
Cell Culture and Treatment
Materials:
-
HER2-overexpressing cell lines (e.g., MCF-7, BT474, SKBR3)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (AZD8931) stock solution (e.g., 10 mM in DMSO)
-
Heregulin (optional, for stimulating HER2 phosphorylation)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Culture cells in appropriate medium to ~80% confluency.
-
For serum starvation (optional, to reduce basal phosphorylation), replace the growth medium with serum-free medium for 16-24 hours prior to treatment.
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 1 µM). Include a vehicle control (DMSO).
-
Remove the medium from the cells and add the this compound-containing medium. Incubate for the desired time (e.g., 2, 6, 24 hours).
-
If stimulating with heregulin, add it to the medium at a final concentration of 10-50 ng/mL for the last 15-30 minutes of the this compound incubation.
Protein Extraction
Materials:
-
RIPA buffer or similar lysis buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
Protocol:
-
After treatment, place the cell culture plates on ice and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer containing protease and phosphatase inhibitors to each plate.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA assay.
Western Blotting for Phospho-HER2
Materials:
-
SDS-PAGE gels
-
Transfer apparatus (e.g., semi-dry or wet transfer system)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-HER2 (e.g., Tyr1221/1222)
-
Mouse anti-total HER2
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate
Protocol:
-
Prepare protein samples by mixing the lysate with Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-HER2 overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with the total HER2 antibody and a loading control antibody, or run parallel blots.
ELISA for Phospho-HER2
Materials:
-
Phospho-HER2 sandwich ELISA kit (e.g., PathScan® Phospho-HER2/ErbB2 (panTyr) Sandwich ELISA Kit)[10][11]
-
Microplate reader
Protocol:
-
Follow the manufacturer's instructions for the specific ELISA kit.
-
Typically, cell lysates are added to wells pre-coated with a capture antibody for total HER2.
-
After incubation and washing, a detection antibody that specifically recognizes phosphorylated tyrosine residues on HER2 is added.
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is then added, followed by a substrate to produce a colorimetric signal.
-
The absorbance is measured using a microplate reader, and the amount of phospho-HER2 is quantified relative to a standard curve or control samples.
Mass Spectrometry-based Phosphoproteomics
For a more comprehensive and unbiased analysis of changes in the phosphoproteome upon this compound treatment, mass spectrometry-based phosphoproteomics can be employed.[12][13][14][15]
General Workflow:
-
Prepare protein extracts from control and this compound-treated cells.
-
Digest the proteins into peptides using an enzyme like trypsin.
-
Enrich for phosphopeptides using techniques such as titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).
-
Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the phosphopeptides using specialized software. This will reveal the specific phosphorylation sites on HER2 and other proteins that are affected by this compound.
Data Analysis and Interpretation
For Western blotting, quantify the band intensities using densitometry software. Normalize the phospho-HER2 signal to the total HER2 signal and the loading control. For ELISA, calculate the concentration of phospho-HER2 based on the standard curve and normalize to the total protein concentration.
The results should demonstrate a dose-dependent decrease in HER2 phosphorylation with increasing concentrations of this compound. Time-course experiments will reveal the kinetics of HER2 inhibition. These quantitative data are essential for determining the potency and efficacy of this compound in a cellular context.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound (AZD8931) | 购买HER2 抑制剂 - Selleck [selleck.cn]
- 7. adooq.com [adooq.com]
- 8. Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HER2 amplification in tumors activates PI3K/Akt signaling independent of HER3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PathScan® Phospho-HER2/ErbB2 (panTyr) Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 11. PathScan® Phospho-HER2/ErbB2 (Tyr1221/1222) Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 12. Phosphoproteomic mass spectrometry profiling links Src family kinases to escape from HER2 tyrosine kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Quantitative phosphoproteomics by mass spectrometry: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Temporal dynamics from phosphoproteomics using endoscopic biopsy specimens provides new therapeutic targets in stage IV gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Sapitinib to Investigate Drug Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing sapitinib, a potent reversible inhibitor of the epidermal growth factor receptor (EGFR) family of tyrosine kinases (EGFR/ErbB1, ErbB2/HER2, and ErbB3/HER3), in the study of drug resistance mechanisms. This compound serves as a valuable tool to investigate and potentially overcome resistance, particularly in cancers characterized by the overexpression of ATP-binding cassette (ABC) transporters like ABCB1 (P-glycoprotein).
Introduction to this compound and Drug Resistance
This compound (AZD8931) is a quinazoline-derivative that competitively inhibits ATP binding to the kinase domains of EGFR, ErbB2, and ErbB3, with IC50 values in the low nanomolar range (3-4 nM) for cellular phosphorylation.[1] Beyond its primary targets, this compound has been demonstrated to effectively reverse multidrug resistance (MDR) mediated by the ABCB1 transporter.[2][3] This is a critical area of study, as ABCB1 overexpression is a common mechanism by which cancer cells develop resistance to a wide range of structurally and functionally diverse chemotherapeutic agents.
This compound's dual functionality—as a potent ErbB family inhibitor and an ABCB1-mediated resistance modulator—makes it a versatile tool for researchers. It can be employed to:
-
Investigate the role of ABCB1 in conferring resistance to various anticancer drugs.
-
Study the signaling pathways involved in both sensitivity and resistance to EGFR-targeted therapies.
-
Evaluate the potential of combination therapies to overcome MDR.
This document provides detailed protocols for key in vitro assays to characterize the effects of this compound on drug-resistant cancer cell lines.
Data Presentation: Efficacy of this compound in Reversing ABCB1-Mediated Drug Resistance
The following tables summarize the quantitative data on this compound's ability to sensitize ABCB1-overexpressing cancer cells to conventional chemotherapeutic agents.
Table 1: Cytotoxicity of this compound in Parental and ABCB1-Overexpressing Cell Lines
| Cell Line | Description | This compound IC50 (µM) |
| SW620 | Human colon adenocarcinoma (parental) | > 10 |
| SW620/Ad300 | Doxorubicin-resistant, ABCB1-overexpressing | > 10 |
| HEK293 | Human embryonic kidney (parental) | > 10 |
| HEK293/ABCB1 | Transfected to overexpress ABCB1 | > 10 |
Data extracted from a study by Gao et al., which determined non-toxic concentrations for reversal experiments.[2]
Table 2: Reversal of Drug Resistance by this compound in ABCB1-Overexpressing Cells
| Cell Line | Chemotherapeutic | IC50 (nM) without this compound | IC50 (nM) with 1 µM this compound | IC50 (nM) with 5 µM this compound | Fold Reversal (at 5 µM this compound) |
| SW620 | Paclitaxel | 14.3 ± 1.2 | N/A | N/A | N/A |
| SW620/Ad300 | Paclitaxel | 1285.4 ± 102.3 | 25.6 ± 2.1 | 10.1 ± 0.9 | 127.3 |
| SW620 | Doxorubicin | 210.5 ± 18.7 | N/A | N/A | N/A |
| SW620/Ad300 | Doxorubicin | 8765.4 ± 754.3 | 453.2 ± 39.8 | 189.7 ± 15.6 | 46.2 |
| HEK293/ABCB1 | Paclitaxel | 1109.3 ± 98.7 | 21.3 ± 1.9 | 8.9 ± 0.7 | 124.6 |
| HEK293/ABCB1 | Doxorubicin | 7890.1 ± 698.5 | 398.7 ± 35.4 | 154.3 ± 13.9 | 51.1 |
Data represents the mean ± standard deviation from three independent experiments. Fold reversal is calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 in the presence of this compound in the resistant cell line.[2]
Experimental Protocols
The following are detailed protocols for experiments commonly used to study the effect of this compound on drug resistance.
Protocol 1: Cell Viability and Drug Resistance Reversal using MTT Assay
Objective: To determine the cytotoxicity of this compound and its ability to reverse resistance to other chemotherapeutic agents.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Parental (drug-sensitive) and drug-resistant (e.g., ABCB1-overexpressing) cancer cell lines (e.g., SW620 and SW620/Ad300)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% penicillin/streptomycin)
-
This compound
-
Chemotherapeutic agent of interest (e.g., Paclitaxel, Doxorubicin)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
For this compound Cytotoxicity: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (e.g., DMSO at the highest concentration used for drug dilution).
-
For Reversal of Resistance: Prepare serial dilutions of the chemotherapeutic agent in complete medium, both with and without a fixed, non-toxic concentration of this compound (e.g., 1 µM and 5 µM). Add 100 µL of these solutions to the wells.
-
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 values (the concentration of drug that inhibits cell growth by 50%) using a suitable software (e.g., GraphPad Prism).
-
Protocol 2: Analysis of ABCB1 Transporter Localization by Immunofluorescence
Objective: To determine if this compound alters the subcellular localization of the ABCB1 transporter.
Principle: Immunofluorescence uses antibodies to specifically label a protein of interest within a cell. A primary antibody binds to the target protein (ABCB1), and a secondary antibody, conjugated to a fluorophore, binds to the primary antibody, allowing for visualization by fluorescence microscopy.
Materials:
-
ABCB1-overexpressing cells (e.g., SW620/Ad300)
-
24-well plates with sterile glass coverslips
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
6% Bovine Serum Albumin (BSA) in PBS (blocking buffer)
-
Primary antibody: anti-ABCB1 monoclonal antibody (e.g., C219)
-
Secondary antibody: Fluorophore-conjugated anti-mouse IgG (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed 1 x 10^4 ABCB1-overexpressing cells per well onto coverslips in a 24-well plate.
-
Allow cells to attach overnight.
-
Treat the cells with a non-toxic concentration of this compound (e.g., 5 µM) for various time points (e.g., 0, 24, 48, 72 hours).
-
-
Fixation and Permeabilization:
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% PFA for 5 minutes at 37°C.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 5 minutes at 37°C.
-
Wash twice with PBS.
-
-
Blocking and Antibody Incubation:
-
Block non-specific antibody binding by incubating the cells with 6% BSA in PBS for 1 hour at 37°C.
-
Incubate the cells with the primary anti-ABCB1 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at 37°C in the dark.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 10 minutes at 37°C.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
-
Imaging:
-
Visualize the cells using a fluorescence microscope. Capture images of the ABCB1 (e.g., green fluorescence) and nuclei (blue fluorescence) channels.
-
Analyze the images to determine the subcellular localization of ABCB1.
-
Protocol 3: Measurement of ABCB1 ATPase Activity
Objective: To determine the effect of this compound on the ATPase activity of the ABCB1 transporter.
Principle: ABC transporters utilize the energy from ATP hydrolysis to efflux substrates. The ATPase activity of ABCB1 can be measured by quantifying the amount of inorganic phosphate (Pi) released from ATP. This compound's interaction with the transporter can stimulate or inhibit this activity.
Materials:
-
Membrane vesicles from cells overexpressing human ABCB1 (e.g., from Sf9 insect cells)
-
This compound
-
ATP
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 2 mM ouabain, 1 mM EGTA)
-
Magnesium chloride (MgCl2)
-
ATPase assay kit (e.g., PREDEASY ATPase Kit or similar malachite green-based kits)
-
Sodium orthovanadate (a potent inhibitor of P-type ATPases, used as a control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Setup:
-
In a 96-well plate, prepare reaction mixtures containing the ABCB1 membrane vesicles, assay buffer, and varying concentrations of this compound (e.g., 0-40 µM).
-
Include a control with a known ABCB1 substrate (e.g., verapamil) and a negative control with sodium orthovanadate to measure vanadate-sensitive ATPase activity.
-
Pre-incubate the mixtures for 5 minutes at 37°C.
-
-
Initiation of Reaction:
-
Start the reaction by adding a solution of ATP and MgCl2 to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for a defined period (e.g., 20 minutes) to allow for ATP hydrolysis.
-
-
Termination of Reaction and Phosphate Detection:
-
Stop the reaction and detect the released inorganic phosphate according to the manufacturer's instructions of the ATPase assay kit (this typically involves adding a malachite green-based reagent).
-
-
Absorbance Measurement:
-
Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the vanadate-containing wells (non-ABCB1 ATPase activity) from the other wells to determine the specific ABCB1-mediated ATPase activity.
-
Plot the ATPase activity as a function of this compound concentration to determine its effect. An increase in ATPase activity suggests that this compound is a substrate or modulator of the transporter.[2]
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key concepts in the application of this compound for studying drug resistance.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Mechanism of ABCB1-mediated drug efflux and its inhibition by this compound.
Caption: Experimental workflow for studying drug resistance reversal with this compound.
References
- 1. This compound Reverses Anticancer Drug Resistance in Colon Cancer Cells Overexpressing the ABCB1 Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Reverses Anticancer Drug Resistance in Colon Cancer Cells Overexpressing the ABCB1 Transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Off-Target Effects of Sapitinib in Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate and mitigate the off-target effects of Sapitinib (also known as AZD8931) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, reversible, and ATP-competitive inhibitor of the ErbB family of receptor tyrosine kinases.[1][2] It is designed to be an equipotent inhibitor of Epidermal Growth Factor Receptor (EGFR/ErbB1), Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2), and Human Epidermal Growth Factor Receptor 3 (HER3/ErbB3).[1][2][3][4] By blocking the kinase activity of these receptors, this compound inhibits downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell proliferation and survival.[2][5]
Q2: What are the known off-targets of this compound?
While this compound is highly selective for the ErbB family, it has been shown to be approximately 100-fold more selective for this family over other kinases such as MNK1 (MAP kinase-interacting serine/threonine-protein kinase 1) and Flt (Fms-related tyrosine kinase).[1] Researchers should be aware of potential low-level inhibition of these and other structurally related kinases, especially when using high concentrations of this compound.
Q3: At what concentration should I use this compound to minimize off-target effects?
To minimize off-target effects, it is recommended to use the lowest concentration of this compound that elicits the desired on-target effect. The IC50 values for EGFR, ErbB2, and ErbB3 are in the low nanomolar range (see Table 1).[1][2] For cellular assays, concentrations ranging from 10 nM to 1 µM are typically used.[2][4] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q4: How can I confirm that the observed effects in my experiment are due to on-target inhibition of the ErbB family?
Several control experiments can be performed:
-
Use of a structurally unrelated inhibitor: Compare the effects of this compound with another potent and specific EGFR/ErbB2 inhibitor that has a different chemical scaffold.
-
Rescue experiments: If possible, overexpress a constitutively active form of a downstream effector (e.g., Akt or ERK) to see if it rescues the phenotype induced by this compound.
-
Cell lines with varying ErbB expression: Use cell lines with high and low or no expression of the target receptors. The effect of this compound should correlate with the expression level of its targets.
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay can directly confirm the engagement of this compound with its target proteins within intact cells.[6][7][8][9][10]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Unexpected cell toxicity or phenotype at high concentrations. | Off-target kinase inhibition (e.g., MNK1, Flt) or other non-specific effects. | Perform a dose-response curve and use the lowest effective concentration. Compare results with a structurally different ErbB inhibitor. |
| Inconsistent results between different cell lines. | Varying expression levels of EGFR, ErbB2, and ErbB3. | Characterize the expression levels of the target receptors in your cell lines using Western blot or flow cytometry. |
| No effect on downstream signaling (p-Akt, p-ERK) despite using a validated concentration. | The signaling pathway in your cell model may be driven by other mechanisms independent of ErbB signaling. | Confirm the activation of the ErbB pathway in your model system (e.g., by ligand stimulation with EGF or heregulin). Use a positive control cell line known to be sensitive to this compound. |
| Difficulty distinguishing between on-target and off-target effects. | Overlapping signaling pathways or complex biological responses. | Employ orthogonal validation methods. Use siRNA or shRNA to knock down the target receptors and see if it phenocopies the effect of this compound. A Cellular Thermal Shift Assay (CETSA) can provide direct evidence of target engagement. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Type |
| EGFR (ErbB1) | 4 | Cell-free |
| ErbB2 (HER2) | 3 | Cell-free |
| ErbB3 (HER3) | 4 | Cell-free |
Data sourced from Selleck Chemicals and MedchemExpress.[1][2]
Experimental Protocols
Cell Viability/Cytotoxicity Assay (MTS Assay)
This protocol is adapted from established methods to determine the effect of this compound on cell viability.[11][12][13][14][15]
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete growth medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium. A common concentration range to test is 0.01 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in a humidified incubator.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control after subtracting the background absorbance from wells with medium only.
Western Blot for Phosphorylated Akt (p-Akt) and ERK (p-ERK)
This protocol outlines the steps to assess the effect of this compound on the phosphorylation status of key downstream signaling proteins.[5][16][17]
Materials:
-
Cells of interest
-
6-well cell culture plates
-
Serum-free medium
-
This compound
-
EGF (or other relevant ligand)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (p-Akt Ser473, total Akt, p-ERK Thr202/Tyr204, total ERK)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 16-24 hours.
-
Pre-treat the cells with the desired concentration of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with a ligand (e.g., 50 ng/mL EGF) for 10-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
To ensure equal loading, the membrane can be stripped and re-probed for the total protein.
Visualizations
Caption: this compound inhibits EGFR, HER2, and HER3, blocking downstream PI3K/Akt and MAPK/ERK signaling pathways.
Caption: A logical workflow for troubleshooting unexpected results when using this compound in research experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement | Semantic Scholar [semanticscholar.org]
- 9. Cellular thermal shift assay (CETSA) for determining the drug binding affinity using Ba/F3 clones stably expressing receptor pseudokinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review | MDPI [mdpi.com]
- 11. MTS cell proliferation/viability assay [bio-protocol.org]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 16. 4.7. AKT and ERK Pathways Analysis [bio-protocol.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Results in Sapitinib Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with Sapitinib (AZD8931).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as AZD8931) is a potent, reversible, ATP-competitive pan-ErbB inhibitor.[1][2] It is designed to equipotently target and inhibit the tyrosine kinase activity of Epidermal Growth Factor Receptor (EGFR/ErbB1), HER2/ErbB2, and HER3/ErbB3.[1][2][3] By blocking these receptors, this compound aims to inhibit downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, thereby impeding cancer cell proliferation and survival.[4][5]
Q2: What are the typical IC50 values for this compound?
In cell-free assays, this compound demonstrates low nanomolar potency against its primary targets. The IC50 values are approximately 4 nM for EGFR, 3 nM for HER2, and 4 nM for HER3 phosphorylation in cells.[1][3] However, the growth inhibition (GI50) in cell-based assays can vary significantly depending on the cell line's genetic background, such as the presence of activating EGFR mutations. For example, the PC-9 cell line with an EGFR activating mutation has a GI50 of 0.1 nM, while the NCI-1437 cell line shows low sensitivity with a GI50 above 10 µM.[1]
Troubleshooting Unexpected Experimental Results
Issue 1: Higher than Expected Cell Viability (Apparent Resistance)
You've treated your cancer cell line with this compound, but you observe a minimal decrease in cell viability, or the IC50 value is significantly higher than reported for similar cell lines.
-
Activation of Compensatory Signaling Pathways: Inhibition of the ErbB pathway can sometimes lead to the activation of alternative survival pathways. A known mechanism of resistance to EGFR and HER2 inhibitors is the activation of a feedback loop that results in the phosphorylation of other receptor tyrosine kinases or downstream effectors.[6][7][8] For instance, inhibition of the HER2/PI3K/AKT pathway has been shown to trigger a FOXO-dependent feedback loop that activates the RAF/MEK/ERK pathway, promoting cell survival.[7]
-
Troubleshooting:
-
Assess Downstream Signaling: Perform a time-course experiment and analyze the phosphorylation status of key downstream effectors in both the PI3K/Akt (e.g., p-Akt, p-S6) and MAPK/ERK (e.g., p-ERK, p-MEK) pathways via Western blot after this compound treatment. An increase in p-ERK despite inhibition of p-Akt could indicate a feedback mechanism.
-
Combination Therapy: Consider co-treating cells with this compound and an inhibitor of the suspected compensatory pathway (e.g., a MEK inhibitor like Selumetinib or a PI3K inhibitor) to see if this restores sensitivity.
-
-
-
Cell Line Specific Resistance Mechanisms: The cell line you are using may possess intrinsic or acquired resistance mechanisms. This could include mutations downstream of EGFR/HER2 (e.g., KRAS mutations) or amplification of other receptor tyrosine kinases (e.g., MET).
-
Troubleshooting:
-
Cell Line Characterization: Verify the genetic background of your cell line, specifically checking for mutations in genes like KRAS, BRAF, and PIK3CA, and for amplification of genes like MET.
-
Compare with Sensitive Cell Lines: As a positive control, use a cell line known to be sensitive to this compound (e.g., PC-9 for its EGFR mutation).[1]
-
-
-
Drug Inactivation or Instability: this compound, like other small molecules, can degrade in cell culture media over time.[9] Additionally, in vitro metabolism of this compound can lead to the formation of reactive intermediates and metabolites, which may have reduced or no activity.[10][11]
-
Troubleshooting:
-
Freshly Prepare Solutions: Always use freshly prepared solutions of this compound for your experiments.
-
Media Refreshment: For long-term experiments (e.g., > 48 hours), consider refreshing the media with newly added this compound.
-
Check for Artifacts: Be aware that some compounds can generate hydrogen peroxide in cell culture media, which can lead to experimental artifacts.[12]
-
-
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat with this compound at various concentrations and for different time points (e.g., 1, 6, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-ERK, total ERK, p-Akt, and total Akt overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
Issue 2: Paradoxical Increase in Downstream Signaling
In some instances after this compound treatment, you might observe an unexpected increase in the phosphorylation of a downstream effector, such as ERK.
-
Paradoxical Activation of the MAPK Pathway: While not directly documented for this compound, some kinase inhibitors are known to cause a "paradoxical" activation of the MAPK pathway in certain contexts.[13] This is well-documented for RAF inhibitors in BRAF wild-type cells.[13] This phenomenon can occur through various mechanisms, including the inhibitor promoting the dimerization of RAF kinases, leading to the activation of downstream MEK and ERK. While this compound targets the upstream ErbB receptors, complex feedback loops within the signaling network could potentially lead to a similar outcome.
-
Troubleshooting:
-
Confirm with Multiple Markers: Verify the paradoxical activation by examining the phosphorylation status of multiple components of the MAPK pathway (e.g., c-Raf, MEK, ERK).
-
Investigate Upstream Activators: Analyze the activity of upstream activators of the MAPK pathway that are not direct targets of this compound.
-
Vary Experimental Conditions: Test a wider range of this compound concentrations. Paradoxical activation can sometimes be dose-dependent.
-
-
Issue 3: Unexpected Cell Morphology Changes
You observe significant changes in cell shape, adhesion, or size that are not typical of apoptosis following this compound treatment.
-
Off-Target Effects on the Cytoskeleton: Some kinase inhibitors have been found to have off-target effects on proteins that regulate the cytoskeleton, such as tubulin.[14] These effects can lead to rapid changes in cell morphology.
-
Troubleshooting:
-
Microscopy Analysis: Document the morphological changes using phase-contrast or fluorescence microscopy. Stain for key cytoskeletal components like F-actin (using phalloidin) and microtubules (using an anti-tubulin antibody).
-
Compare with Known Cytoskeletal Drugs: As a positive control for cytoskeletal disruption, treat cells with a known microtubule-targeting agent (e.g., paclitaxel) or an actin-disrupting agent (e.g., cytochalasin D).
-
Review Off-Target Profile: Consult databases and literature for known off-targets of this compound or other pan-ErbB inhibitors.[15]
-
-
-
Induction of Cellular Processes Other Than Apoptosis: The observed morphological changes could be indicative of other cellular processes such as autophagy, senescence, or epithelial-mesenchymal transition (EMT).[16]
-
Troubleshooting:
-
Assay for Different Cellular Fates: Use specific markers and assays to test for autophagy (e.g., LC3-II conversion by Western blot), senescence (e.g., SA-β-gal staining), or EMT (e.g., changes in E-cadherin and vimentin expression).
-
-
Issue 4: Inconsistent IC50 Values Across Experiments
You are getting significant variability in the IC50 values for this compound in the same cell line across different experimental runs.
-
Experimental Variability: Inconsistencies in experimental procedures can lead to variable results.
-
Troubleshooting:
-
Standardize Cell Culture Conditions: Ensure consistent cell passage number, confluency at the time of treatment, and media composition.
-
Accurate Drug Dilutions: Prepare fresh serial dilutions of this compound for each experiment. Be mindful of potential issues with solubility in DMSO, especially with moisture absorption.[1]
-
Consistent Assay Incubation Times: The calculated IC50 can be time-dependent.[17][18] Use a consistent incubation time for all experiments.
-
-
-
Assay Interference: Components of the assay itself could be interfering with the results.
-
Troubleshooting:
-
Check for Assay Artifacts: Some colorimetric or fluorometric viability assays can be affected by the chemical properties of the test compound. Run a control with this compound in cell-free media to check for any direct reaction with the assay reagents.
-
Consider Alternative Viability Assays: If you suspect assay interference, try a different viability assay that relies on an alternative mechanism (e.g., switch from a metabolic assay like MTT to a membrane integrity assay like Trypan Blue exclusion or a luminescence-based ATP assay).
-
-
Quantitative Data Summary
| Parameter | Value | Target(s) | Assay Condition |
| IC50 | 4 nM | EGFR Phosphorylation | Cell-based (KB cells)[1][3] |
| 3 nM | HER2 Phosphorylation | Cell-based (MCF-7 cells)[1][3] | |
| 4 nM | HER3 Phosphorylation | Cell-based (MCF-7 cells)[1][3] | |
| GI50 | 0.1 nM | Cell Proliferation | PC-9 cells (EGFR mutant)[1] |
| >10 µM | Cell Proliferation | NCI-1437 cells[1] |
Visualizing Signaling Pathways and Workflows
Caption: this compound inhibits EGFR, HER2, and HER3 signaling pathways.
Caption: Troubleshooting workflow for high cell viability.
Caption: Potential feedback loop leading to MAPK/ERK activation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. AZD8931, an equipotent, reversible inhibitor of signaling by epidermal growth factor receptor, ERBB2 (HER2), and ERBB3: a unique agent for simultaneous ERBB receptor blockade in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of AZD8931, an Equipotent, Reversible Inhibitor of Signaling by EGFR, HER2, and HER3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. HER2 phosphorylation is maintained by a PKB negative feedback loop in response to anti-HER2 herceptin in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinase inhibitors of HER2/AKT pathway induce ERK phosphorylation via a FOXO-dependent feedback loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suppression of feedback loops mediated by PI3K/mTOR induces multiple over-activation of compensatory pathways: an unintended consequence leading to drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C23H25ClFN5O3 | CID 11488320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound: reactive intermediates and bioactivation pathways characterized by LC-MS/MS - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. This compound: reactive intermediates and bioactivation pathways characterized by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Artifacts in cell culture: rapid generation of hydrogen peroxide on addition of (-)-epigallocatechin, (-)-epigallocatechin gallate, (+)-catechin, and quercetin to commonly used cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Paradoxical activation of T cells via augmented ERK signaling mediated by a RAF inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Changes in cell morphology guide identification of tubulin as the off-target for protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Changes in Melanoma Cell Morphology Following Inhibition of Cell Invasion by Third-Generation mTOR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Sapitinib In Vivo Bioavailability
Welcome to the technical support center for Sapitinib. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo bioavailability of this compound during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of this compound in preclinical models?
Q2: What are the primary factors that may limit the in vivo bioavailability of this compound?
A2: Based on in vitro studies of this compound and data from analogous TKIs, the primary limiting factors are likely:
-
Poor Aqueous Solubility : Like many TKIs, this compound is a lipophilic molecule with low solubility in aqueous solutions, which is a critical prerequisite for absorption in the gastrointestinal tract[4][5][6][7][8][9][10]. Standard in vivo formulations often require solubilizing agents like DMSO and PEG400[11].
-
First-Pass Metabolism : this compound undergoes metabolism, with the major in vitro pathway being hydroxylation of the piperidine moiety[12][13]. Metabolism by cytochrome P450 (CYP) enzymes in the liver and gut wall, particularly CYP3A4 for many TKIs, can significantly reduce the amount of active drug reaching systemic circulation[14][15][16].
-
Efflux Transporter Activity : Evidence suggests that many TKIs are substrates for ATP-binding cassette (ABC) transporters such as P-glycoprotein (ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2)[17][18][19][20][21]. These transporters are present in the apical membrane of intestinal enterocytes and actively pump absorbed drug back into the gut lumen, thereby limiting net absorption.
Q3: Can co-administration of other agents improve this compound's bioavailability?
A3: While specific studies for this compound are not published, co-administration with inhibitors of metabolic enzymes or efflux transporters is a common strategy to enhance the bioavailability of other TKIs.
-
CYP3A4 Inhibitors : Co-administration with a potent CYP3A4 inhibitor (e.g., ketoconazole, ritonavir) could decrease first-pass metabolism and increase exposure. However, this can lead to significant drug-drug interactions and potential toxicity, requiring careful dose adjustments.
-
P-gp/BCRP Inhibitors : Co-administration with dual P-gp/BCRP inhibitors like elacridar has been shown to dramatically increase the absorption and brain penetration of other TKIs[17][18]. This approach could be explored to overcome efflux-mediated limitations on this compound absorption.
Troubleshooting Guide
Issue 1: Low or Variable Plasma Exposure After Oral Dosing
Possible Cause 1: Poor Drug Solubilization in the GI Tract
-
Troubleshooting Step : Your current formulation may not be maintaining this compound in a solubilized state in the gastrointestinal fluid.
-
Recommendation 1: Amorphous Solid Dispersions. Prepare a solid dispersion of this compound with a polymer to create an amorphous, higher-energy state of the drug, which enhances dissolution. Polymers like Soluplus® or HPMCP HP 55 have proven effective for other TKIs[5][6][7]. See Protocol 1 for a general methodology.
-
Recommendation 2: Lipid-Based Formulations. Formulate this compound in a self-nanoemulsifying drug delivery system (SNEDDS). These systems consist of oils, surfactants, and co-solvents that spontaneously form a nanoemulsion in the gut, keeping the drug solubilized[4]. See Protocol 2 for a general methodology.
-
Possible Cause 2: High First-Pass Metabolism
-
Troubleshooting Step : this compound may be extensively metabolized by CYP enzymes in the gut wall and liver.
-
Recommendation : Conduct a pilot study comparing oral (PO) and intravenous (IV) administration to determine the absolute bioavailability. If bioavailability is low despite good solubility, first-pass metabolism is a likely contributor. In exploratory preclinical models, co-administration with a broad-spectrum CYP inhibitor can help diagnose the extent of this issue.
-
Possible Cause 3: Efflux by P-gp/BCRP Transporters
-
Troubleshooting Step : The drug may be actively pumped out of intestinal cells back into the lumen.
-
Recommendation : Perform an in vivo study using P-gp/BCRP knockout mice or co-administer a potent dual inhibitor like elacridar[18]. A significant increase in plasma AUC in the knockout or inhibitor-treated group compared to the wild-type/vehicle group would confirm that efflux is a major barrier.
-
Quantitative Data Summary
The following tables summarize pharmacokinetic data for other relevant tyrosine kinase inhibitors, providing context for what might be expected or targeted in experiments with this compound.
Table 1: Oral Bioavailability of Various TKIs in Preclinical Species
| Drug | Species | Oral Bioavailability (F%) | Reference |
| Sunitinib | Rat (female) | ~100% | [2] |
| Pacritinib | Mouse | 39% | [22] |
| Rat | 10% | [22] | |
| Dog | 24% | [22] | |
| Nilotinib | Preclinical Species | 17 - 44% | [3] |
Table 2: Impact of Formulation on Gefitinib Bioavailability in Rats
| Formulation | Cmax (ng/mL) | AUC₀-∞ (ng/mL·h) | Bioavailability Fold Increase | Reference |
| Free Gefitinib | 248.43 ± 89.47 | 1342.85 ± 244.45 | 1.0 | [23] |
| Gefitinib-SD | 955.28 ± 82.86 | 12285.24 ± 1767.38 | 9.14 | [23] |
| (SD: Spray-Dried Formulation) |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
Objective : To enhance the dissolution rate of this compound by creating an amorphous solid dispersion.
Materials :
-
This compound
-
Polymer (e.g., Soluplus®, PVP K30, HPMCP HP 55)
-
Volatile organic solvent (e.g., methanol, dichloromethane, or a mixture capable of dissolving both drug and polymer)
-
Rotary evaporator
-
Vacuum oven
Methodology :
-
Determine the desired drug-to-polymer ratio (start with 1:2, 1:4, and 1:8 w/w for screening).
-
Completely dissolve the calculated amounts of this compound and the selected polymer in the chosen solvent in a round-bottom flask.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) and reduced pressure.
-
Continue evaporation until a thin, dry film is formed on the flask wall.
-
Scrape the solid material from the flask.
-
Place the collected solid dispersion in a vacuum oven at a moderate temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.
-
The resulting powder should be characterized for its amorphous nature (via XRPD or DSC) and dissolution properties before in vivo use.
Protocol 2: Development of a this compound SNEDDS Formulation
Objective : To prepare a lipid-based formulation that enhances this compound's solubility and absorption.
Materials :
-
This compound
-
Oil phase (e.g., Labrafil® M 1944 CS, Capryol™ 90)
-
Surfactant (e.g., Kolliphor® EL, Tween® 80)
-
Co-surfactant/Co-solvent (e.g., Transcutol® HP, PEG 400)
Methodology :
-
Solubility Screening : Determine the solubility of this compound in various oils, surfactants, and co-solvents to identify the most suitable excipients.
-
Formulation Preparation :
-
Based on solubility data, select an oil, surfactant, and co-surfactant.
-
Prepare various ratios of these components (e.g., Oil:Surfactant:Co-surfactant at 20:40:40, 30:50:20, etc.).
-
Heat the mixture to ~40°C and add the required amount of this compound.
-
Vortex or stir until the drug is completely dissolved, resulting in a clear, homogenous liquid.
-
-
Self-Emulsification Test :
-
Add 1 mL of the prepared formulation dropwise into 250 mL of distilled water with gentle stirring.
-
Observe the spontaneity of emulsion formation and the resulting clarity. A good SNEDDS will form a clear or bluish-white nanoemulsion rapidly.
-
-
Characterization : The optimal formulation should be characterized for globule size, polydispersity index, and stability before in vivo testing.
Protocol 3: In Vivo Pharmacokinetic Study in Rodents
Objective : To evaluate and compare the oral bioavailability of different this compound formulations.
Materials :
-
Test animals (e.g., Sprague-Dawley rats or BALB/c mice)
-
This compound formulations
-
Oral gavage needles
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
Analytical equipment (LC-MS/MS) for plasma sample analysis
Methodology :
-
Fast animals overnight (with free access to water) prior to dosing.
-
Divide animals into groups, with each group receiving a different formulation (e.g., simple suspension vs. solid dispersion vs. SNEDDS). Include an IV dosing group to determine absolute bioavailability if possible.
-
Administer the this compound formulation via oral gavage at a predetermined dose (e.g., 10-50 mg/kg).
-
Collect blood samples (~50-100 µL) at specified time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Immediately process blood samples by centrifuging to separate plasma. Store plasma at -80°C until analysis.
-
Quantify this compound concentrations in plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, T½) using non-compartmental analysis software.
-
Compare the AUC values between different oral formulation groups to determine the relative improvement in bioavailability.
Visualizations
Caption: this compound inhibits the ErbB signaling pathway.
Caption: Workflow for improving in vivo bioavailability.
Caption: Troubleshooting decision tree for low bioavailability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacokinetics, distribution, and metabolism of [14C]sunitinib in rats, monkeys, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nilotinib preclinical pharmacokinetics and practical application toward clinical projections of oral absorption and systemic availability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. Improving the solubility of nilotinib through novel spray-dried solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. seranovo.com [seranovo.com]
- 9. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. This compound: reactive intermediates and bioactivation pathways characterized by LC-MS/MS - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. This compound: reactive intermediates and bioactivation pathways characterized by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytochromes P450 1A2 and 3A4 Catalyze the Metabolic Activation of Sunitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Considering the Oral Bioavailability of Protein Kinase Inhibitors: Essential in Assessing the Extent of Drug-Drug Interaction and Improving Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs [mdpi.com]
- 17. Pharmacokinetic Assessment of Efflux Transport in Sunitinib Distribution to the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacokinetic assessment of efflux transport in sunitinib distribution to the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. research-portal.uu.nl [research-portal.uu.nl]
- 20. research-portal.uu.nl [research-portal.uu.nl]
- 21. rroij.com [rroij.com]
- 22. Metabolism and Disposition of Pacritinib (SB1518), an Orally Active Janus Kinase 2 Inhibitor in Preclinical Species and Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Novel Gefitinib Formulation with Improved Oral Bioavailability in Treatment of A431 Skin Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Sapitinib Experimental Outcomes: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental outcomes with Sapitinib (AZD8931). The information is tailored for researchers, scientists, and drug development professionals to ensure more consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a reversible, ATP-competitive inhibitor of the ErbB family of receptor tyrosine kinases.[1] It potently and equipotently targets EGFR (ErbB1), HER2 (ErbB2), and HER3 (ErbB3), thereby blocking downstream signaling pathways crucial for cell proliferation and survival, such as the PI3K/Akt and MAPK/ERK pathways.[1]
Q2: At what concentrations is this compound typically effective in vitro?
A2: The effective concentration of this compound varies significantly depending on the cell line and the specific assay. In cell-free kinase assays, IC50 values are in the low nanomolar range (3-4 nM) for EGFR, ErbB2, and ErbB3.[1][2] However, in cell-based proliferation assays, the GI50 (concentration for 50% growth inhibition) can range from as low as 0.1 nM in highly sensitive cell lines (e.g., those with EGFR activating mutations) to over 10 µM in resistant lines.[1]
Q3: How should this compound be prepared and stored for in vitro experiments?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution. It is crucial to use fresh, high-quality DMSO, as moisture-absorbing DMSO can reduce solubility.[1] For working solutions, the DMSO stock is further diluted in cell culture medium. Stock solutions should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.
Q4: What are the key downstream signaling pathways affected by this compound?
A4: By inhibiting EGFR, HER2, and HER3, this compound primarily affects the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK (MAPK) signaling pathways. Inhibition of these pathways leads to reduced cell proliferation, survival, and can induce apoptosis.[1] The specific impact on each pathway can vary between different cell types.
Troubleshooting Guide
Issue 1: Inconsistent IC50 or GI50 Values Across Experiments
Q: My calculated IC50/GI50 values for this compound vary significantly between replicate experiments. What could be the cause?
A: Variability in IC50/GI50 values is a common issue and can stem from several factors:
-
Cell Line Authenticity and Passage Number: Ensure your cell line is authentic and has not been passaged excessively. High passage numbers can lead to genetic drift and altered drug sensitivity.
-
Cell Seeding Density: Inconsistent cell seeding density can affect growth rates and, consequently, the apparent drug sensitivity. Optimize and strictly control the number of cells seeded per well.
-
Assay Duration: The length of drug exposure can significantly impact the calculated IC50 value. A 96-hour incubation is a common starting point for proliferation assays with this compound.[1] Ensure the incubation time is consistent across all experiments.
-
Reagent Quality: The quality and age of reagents, particularly cell culture medium, serum, and the this compound stock solution, can influence results. Use fresh reagents whenever possible.
-
DMSO Concentration: High concentrations of DMSO can be toxic to cells and confound results. Ensure the final DMSO concentration in your assay is consistent and below a cytotoxic level (typically <0.5%).
Issue 2: Higher Than Expected Resistance to this compound
Q: My cell line of interest shows unexpectedly high resistance to this compound. What are the potential underlying mechanisms?
A: Intrinsic or acquired resistance can be a significant factor in experimental outcomes. Consider the following possibilities:
-
EGFR/HER2 Mutation Status: Cell lines with wild-type EGFR may be less sensitive to this compound than those with activating mutations.[1] Conversely, the presence of certain resistance-conferring mutations, such as the T790M mutation in EGFR, can reduce the efficacy of many tyrosine kinase inhibitors.
-
Expression of ABC Transporters: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (also known as P-glycoprotein or MDR1), can lead to multidrug resistance by actively pumping this compound out of the cell. Interestingly, some studies suggest that this compound itself can interact with and potentially inhibit the function of ABCB1, which could be a confounding factor in co-treatment studies.
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways that bypass the need for ErbB signaling. This can include the activation of other receptor tyrosine kinases, such as MET or AXL.
-
Heterogeneity of Cell Population: The cell line may contain a subpopulation of resistant cells that are selected for during treatment.
Issue 3: No or Weak Inhibition of Downstream Signaling
Q: I'm not observing the expected decrease in phosphorylation of Akt or ERK after this compound treatment in my western blots. What should I check?
A: This issue can be due to several experimental variables:
-
Treatment Time and Dose: The kinetics of pathway inhibition can be rapid. Ensure you are lysing the cells at an appropriate time point after treatment (e.g., 1-6 hours) and using a sufficient concentration of this compound to achieve target inhibition in your specific cell line.
-
Basal Pathway Activation: If the basal level of Akt or ERK phosphorylation is low in your cells under standard culture conditions, it may be difficult to detect a decrease. Consider stimulating the pathway with a growth factor (e.g., EGF or heregulin) prior to this compound treatment to create a larger dynamic range.
-
Phosphatase Activity: Ensure that your lysis buffer contains adequate concentrations of phosphatase inhibitors to preserve the phosphorylation status of your proteins of interest during sample preparation.
-
Antibody Quality: Verify the specificity and optimal dilution of your phospho-specific antibodies. It is also crucial to include a total protein antibody for the target of interest as a loading control.
Data Presentation
Table 1: In Vitro Activity of this compound in Cell-Free and Cell-Based Assays
| Assay Type | Target/Cell Line | IC50 / GI50 (nM) | Notes |
| Cell-Free Kinase Assay | EGFR | 4 | Reversible, ATP-competitive inhibition.[1] |
| Cell-Free Kinase Assay | ErbB2 (HER2) | 3 | Reversible, ATP-competitive inhibition.[1] |
| Cell-Free Kinase Assay | ErbB3 (HER3) | 4 | Reversible, ATP-competitive inhibition.[1] |
| Cell Proliferation Assay | PC-9 (NSCLC) | 0.1 | High sensitivity, contains an EGFR activating mutation.[1] |
| Cell Proliferation Assay | NCI-H437 (NSCLC) | >10,000 | Low sensitivity.[1] |
| Phosphorylation Assay | KB cells | 4 | Inhibition of EGF-stimulated EGFR phosphorylation.[1] |
| Phosphorylation Assay | MCF7 cells | 3 | Inhibition of heregulin-stimulated HER2 phosphorylation.[1] |
| Phosphorylation Assay | MCF7 cells | 4 | Inhibition of heregulin-stimulated HER3 phosphorylation.[1] |
Experimental Protocols
Detailed Protocol for a Cell Viability (MTS) Assay
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Dilute the cell suspension to the desired concentration in complete growth medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. The optimal seeding density should be determined empirically for each cell line to ensure cells are still in the logarithmic growth phase at the end of the assay.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in complete growth medium at 2x the final desired concentrations.
-
After allowing the cells to adhere for 24 hours, carefully remove the medium and add 100 µL of the appropriate this compound dilution or vehicle control (e.g., medium with 0.1% DMSO) to each well.
-
-
Incubation:
-
Incubate the plate for 96 hours at 37°C in a humidified 5% CO2 incubator.[1]
-
-
MTS Reagent Addition:
-
Prepare the MTS reagent according to the manufacturer's instructions.
-
Add 20 µL of the MTS reagent to each well.
-
-
Final Incubation and Measurement:
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the absorbance values of the treated wells to the vehicle control wells.
-
Plot the normalized values against the log of the this compound concentration and use a non-linear regression model to calculate the GI50 value.
-
Detailed Protocol for Western Blotting of Phospho-ErbB Signaling
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle control for the specified time (e.g., 2 hours).
-
Place plates on ice, aspirate the medium, and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Protein Quantification:
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-EGFR, anti-p-HER2, anti-p-Akt, and their total protein counterparts) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Visualizations
Caption: this compound inhibits EGFR, HER2, and HER3, blocking downstream MAPK and PI3K/Akt pathways.
Caption: General experimental workflow for assessing this compound efficacy in vitro.
Caption: A logical approach to troubleshooting common issues in this compound experiments.
References
Sapitinib Quality Control and Purity Assessment: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of Sapitinib (also known as AZD8931) for research applications. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to ensure the accuracy and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of research-grade this compound?
A1: Research-grade this compound is typically supplied with a purity of ≥98%.[1] Some suppliers may offer higher purity grades, such as ≥99.95%, which are verified by methods like High-Performance Liquid Chromatography (HPLC).[2] Always refer to the Certificate of Analysis (CoA) provided by the supplier for batch-specific purity information.
Q2: How should I store this compound to ensure its stability?
A2: For long-term storage, this compound powder should be kept at -20°C, where it can be stable for at least three years.[2] For this compound dissolved in a solvent, it is recommended to store it at -80°C for up to one year to maintain stability.[2]
Q3: What are the recommended solvents for preparing this compound stock solutions?
A3: this compound has good solubility in dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).[1] It has very low solubility in aqueous solutions like phosphate-buffered saline (PBS).[1] For cell-based assays, it is common to prepare a high-concentration stock solution in DMSO and then dilute it with the appropriate cell culture medium. Be aware that moisture-absorbing DMSO can reduce solubility, so it is advisable to use fresh DMSO.[3]
Q4: What are the known metabolic liabilities of this compound that could affect my in vitro or in vivo experiments?
A4: In vitro studies using human liver microsomes have shown that this compound can undergo metabolism.[4][5] The primary metabolic pathway is hydroxylation of the piperidine ring.[5][6] Additionally, oxidative dealkylation of the N-methylacetamide group can occur, leading to the formation of unstable aldehyde intermediates.[4][6] These metabolic processes can lead to the formation of reactive iminium intermediates, which may impact experimental results or have toxicological implications.[4][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected potency in cell-based assays. | 1. Degradation of this compound: Improper storage or repeated freeze-thaw cycles of stock solutions. 2. Inaccurate concentration: Errors in weighing or dilution of the compound. 3. Precipitation in media: Low aqueous solubility leading to precipitation upon dilution in cell culture medium. | 1. Prepare fresh dilutions from a properly stored stock solution for each experiment. Aliquot stock solutions to minimize freeze-thaw cycles. 2. Verify the calibration of your balance. Perform serial dilutions carefully. 3. Visually inspect the final dilution for any precipitates. If precipitation is observed, consider using a different formulation, such as one containing PEG400 and Tween80, for in vivo studies or adjusting the final DMSO concentration in your in vitro assay (typically keeping it below 0.5%).[3] |
| Unexpected peaks observed during HPLC or LC-MS analysis. | 1. Presence of impurities: Could be starting materials, by-products from synthesis, or degradation products. 2. Metabolites: If working with biological matrices, you may be observing metabolites of this compound. 3. Contamination: Contamination from the solvent, sample preparation, or analytical system. | 1. Review the Certificate of Analysis for known impurities. If an unknown peak is significant, consider further characterization (e.g., by mass spectrometry). 2. The major in vitro metabolic pathway is hydroxylation.[5][6] Look for masses corresponding to the addition of an oxygen atom (+16 Da). Other potential metabolites can arise from N-dealkylation.[4] 3. Run a blank (solvent only) to identify system-related peaks. Ensure all glassware and equipment are clean. |
| Poor solubility when preparing aqueous solutions for in vivo studies. | Low aqueous solubility of this compound. | This compound has very limited solubility in aqueous buffers.[1] For in vivo administration, consider formulating the compound in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[7] Always prepare the formulation fresh before use.[3] |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Concentration | Reference |
| DMSO | ~25 mg/mL | [1] |
| DMF | ~33 mg/mL | [1] |
| DMF:PBS (pH 7.2) (1:10) | ~0.09 mg/mL | [1] |
Table 2: Purity and Stability of this compound
| Parameter | Specification | Reference |
| Purity (HPLC) | ≥98% to 99.96% | [1][3] |
| Long-term Storage (Powder) | -20°C for ≥ 3 years | [2] |
| Storage in Solvent | -80°C for up to 1 year | [2] |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of a this compound sample. Specific parameters may need to be optimized based on the available instrumentation and columns.
-
Sample Preparation:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., DMSO) to a final concentration of 1 mg/mL.
-
Further dilute the sample with the mobile phase to a working concentration (e.g., 10 µg/mL).
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 250 nm and 330 nm.[1]
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak areas of all observed peaks.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.
-
Protocol 2: Preparation of this compound for In Vitro Cell-Based Assays
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in fresh, anhydrous DMSO. For example, dissolve 4.74 mg of this compound (MW: 473.9 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations for your assay.
-
Ensure the final concentration of DMSO in the cell culture wells is consistent across all treatments (including vehicle control) and is non-toxic to the cells (typically ≤0.5%).
-
Visualizations
Caption: this compound signaling pathway inhibition.
Caption: this compound quality control workflow.
References
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound: reactive intermediates and bioactivation pathways characterized by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound: reactive intermediates and bioactivation pathways characterized by LC-MS/MS - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Head-to-Head Battle in EGFR-Mutated Cancer Models: Sapitinib vs. Gefitinib
In the landscape of targeted therapies for EGFR-mutated cancers, two prominent tyrosine kinase inhibitors (TKIs), Sapitinib (AZD8931) and Gefitinib, have been the subject of extensive preclinical investigation. While both drugs target the epidermal growth factor receptor (EGFR), their distinct pharmacological profiles lead to differential efficacy in various cancer models. This guide provides a comprehensive comparison of their performance, supported by experimental data, to inform researchers and drug development professionals.
At a Glance: Key Differences
| Feature | This compound (AZD8931) | Gefitinib |
| Target Profile | Pan-ErbB inhibitor (EGFR, ErbB2, ErbB3) | Selective EGFR inhibitor |
| Potency | Equipotent inhibition of EGFR, ErbB2, and ErbB3 | Potent against EGFR, less active against other ErbB family members |
| Spectrum of Activity | Broader activity in models with ErbB2/ErbB3 signaling | Primarily active in models driven by EGFR activation |
Quantitative Comparison of Inhibitory Activity
The following tables summarize the quantitative data from preclinical studies, offering a direct comparison of the inhibitory potential of this compound and Gefitinib.
Table 1: Enzymatic Inhibition of ErbB Family Kinases
This table showcases the half-maximal inhibitory concentration (IC50) of each compound against isolated EGFR and ErbB2 tyrosine kinases. Lower values indicate greater potency.
| Compound | EGFR IC50 (nmol/L) | ErbB2 IC50 (nmol/L) |
| This compound (AZD8931) | 1.3 | 9 |
| Gefitinib | 2.4 | 43 |
Data sourced from Hickinson et al., 2010.
Table 2: Inhibition of Cellular ErbB Receptor Phosphorylation
This table presents the IC50 values for the inhibition of ligand-stimulated phosphorylation of EGFR, ErbB2, and ErbB3 in cellular assays.
| Compound | Cell Line | Target | IC50 (nmol/L) |
| This compound (AZD8931) | KB | p-EGFR | 4 |
| MCF-7 | p-ErbB2 | 3 | |
| MCF-7 | p-ErbB3 | 4 | |
| Gefitinib | KB | p-EGFR | 20 |
Data sourced from Hickinson et al., 2010.[1]
Table 3: Anti-proliferative Activity in EGFR-Mutated and Other Cancer Cell Lines
This table displays the 50% growth inhibition (GI50) concentrations for this compound and Gefitinib in a panel of human cancer cell lines, including those with known EGFR mutations.
| Cell Line | Cancer Type | EGFR Status | This compound (AZD8931) GI50 (µmol/L) | Gefitinib GI50 (µmol/L) |
| PC-9 | NSCLC | Exon 19 del | 0.0001 | 0.0005 |
| NCI-H3255 | NSCLC | L858R | 0.003 | 0.002 |
| Calu-3 | NSCLC | Wild-type | 0.013 | 0.449 |
| FaDu | SCCHN | Wild-type | 0.011 | 0.051 |
| LoVo | Colorectal | Wild-type | 0.138 | 0.906 |
Data sourced from Hickinson et al., 2010.
In Vivo Efficacy in Xenograft Models
In a study by Hickinson and colleagues, both this compound and Gefitinib were evaluated for their ability to inhibit tumor growth in various human tumor xenograft models. In the FaDu (head and neck cancer) xenograft model, oral administration of this compound (25 mg/kg, daily) and Gefitinib (50 mg/kg, daily) resulted in significant tumor growth inhibition. Notably, this compound demonstrated a more potent inhibition of EGFR, ErbB2, and ErbB3 phosphorylation in these tumors compared to Gefitinib.[2] Similarly, in the LoVo (colorectal cancer) xenograft model, both drugs inhibited EGFR phosphorylation, but only this compound showed a significant inhibition of ErbB3 phosphorylation.[2]
Signaling Pathway Inhibition
The differential targeting of ErbB family members by this compound and Gefitinib translates to distinct effects on downstream signaling pathways crucial for cancer cell proliferation and survival.
Caption: EGFR signaling pathway and points of inhibition.
This compound's ability to inhibit EGFR, ErbB2, and ErbB3 provides a more comprehensive blockade of the PI3K/Akt and Ras/MEK/ERK pathways. This is particularly relevant in tumors that rely on ErbB receptor heterodimerization for signaling. Gefitinib, being selective for EGFR, primarily inhibits signaling downstream of EGFR homodimers or heterodimers involving EGFR.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.
In Vitro Kinase Assays
The inhibitory activity of this compound and Gefitinib against the intracellular kinase domains of human EGFR and ErbB2 was determined using an ELISA-based method. The assays were conducted with ATP at their respective Km concentrations (2 µmol/L for EGFR and 0.4 µmol/L for ErbB2).[2]
Cellular Phosphorylation Assays
-
p-EGFR Assay: KB cells were grown to confluence, serum-starved, and then incubated with varying concentrations of this compound or Gefitinib for 90 minutes. Cells were subsequently stimulated with epidermal growth factor (EGF) for 5 minutes. Cell lysates were analyzed for phosphorylated EGFR levels using an ELISA.[2]
-
p-ErbB2 and p-ErbB3 Assays: MCF-7 cells were treated with the inhibitors for 90 minutes before stimulation with heregulin for 10 minutes. Phosphorylated ErbB2 and ErbB3 levels were then quantified by ELISA.[2]
Cell Viability Assay
The anti-proliferative effects of the compounds were assessed using a sulforhodamine B (SRB) or MTS assay. Cancer cell lines were seeded in 96-well plates and incubated with a range of drug concentrations for 5 days. Cell viability was determined by measuring the absorbance after staining with SRB or adding the MTS reagent.[2]
In Vivo Tumor Xenograft Studies
Female Swiss nude mice were subcutaneously inoculated with human tumor cells. Once tumors reached a mean volume of approximately 200 mm³, animals were randomized to receive daily oral doses of vehicle control, this compound, or Gefitinib. Tumor volume was measured regularly to assess treatment efficacy. At the end of the study, tumors were excised for pharmacodynamic analysis of protein phosphorylation by Western blotting.[2]
Caption: Preclinical experimental workflow for drug comparison.
Conclusion
The preclinical data strongly suggest that this compound's broader inhibitory profile against the ErbB family can translate to superior anti-tumor activity in specific cancer models compared to the more selective EGFR inhibitor, Gefitinib. This is particularly evident in tumors where signaling through ErbB2 and ErbB3 plays a significant role. For researchers and drug developers, these findings underscore the importance of understanding the complete ErbB receptor signaling network within a given cancer type to select the most appropriate therapeutic strategy. The choice between a pan-ErbB inhibitor like this compound and a selective EGFR inhibitor like Gefitinib should be guided by the specific molecular characteristics of the tumor.
References
A Head-to-Head Battle in HER2-Positive Cancer Cells: Sapitinib vs. Lapatinib
In the landscape of targeted therapies for HER2-positive cancers, two prominent tyrosine kinase inhibitors, Sapitinib (AZD8931) and Lapatinib, have emerged as critical tools for researchers and clinicians. Both drugs target the aberrant signaling pathways driven by the human epidermal growth factor receptor 2 (HER2), but subtle yet significant differences in their mechanism and efficacy exist. This guide provides a detailed comparison of this compound and Lapatinib, supported by preclinical data, to inform researchers, scientists, and drug development professionals in their pursuit of more effective cancer treatments.
Molecular Profile and Mechanism of Action
Lapatinib is a well-established, orally active small molecule that functions as a dual tyrosine kinase inhibitor, targeting both the epidermal growth factor receptor (EGFR/HER1) and HER2.[1][2] By reversibly binding to the intracellular ATP-binding site of these receptors, Lapatinib inhibits their autophosphorylation and subsequent activation of downstream signaling cascades, primarily the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell proliferation and survival.[2][3]
This compound (AZD8931) is also a reversible, ATP-competitive small molecule inhibitor, but it exhibits a broader target profile by equipotently inhibiting EGFR, HER2, and HER3.[4][5][6] The inclusion of HER3 in its target spectrum is significant, as HER3 is a critical activator of the PI3K/Akt pathway and its signaling can contribute to resistance to more selective HER2 inhibitors.[6]
Comparative Efficacy in HER2-Positive Cells: A Data-Driven Analysis
The in vitro potency of this compound and Lapatinib has been evaluated in various HER2-positive cancer cell lines. The following tables summarize key quantitative data from preclinical studies.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Compound | Target | IC50 (nM) - Cell-Free Assays | Citation(s) |
| This compound | EGFR | 4 | [4][5][7] |
| HER2 (ErbB2) | 3 | [4][5][7] | |
| HER3 (ErbB3) | 4 | [4][5][7] | |
| Lapatinib | EGFR | 10.8 | [8] |
| HER2 (ErbB2) | 9.2 | [8] |
Table 2: Inhibition of HER2 Phosphorylation in Cells (IC50)
| Compound | Cell Line | IC50 (nM) | Citation(s) |
| This compound | MCF7 (Heregulin-stimulated) | 3 | [4][5] |
| Lapatinib | BT474 | 60 | [9] |
| HN5 | 80 | [9] |
Table 3: Anti-proliferative Activity in HER2-Positive Breast Cancer Cell Lines (IC50/GI50)
| Compound | Cell Line | IC50/GI50 (µM) | Citation(s) |
| This compound | BT474c (xenograft) | Growth inhibition observed | [4][10] |
| Lapatinib | BT-474 | 0.046 | [11] |
| SK-BR-3 | 0.079 | [11] |
Signaling Pathway Inhibition: A Visual Representation
The differential targeting of the HER family receptors by this compound and Lapatinib leads to distinct impacts on downstream signaling.
Caption: HER2 signaling pathway and points of inhibition by this compound and Lapatinib.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to compare this compound and Lapatinib.
Cell Proliferation Assay (MTS/WST-1)
This assay measures the metabolic activity of viable cells to determine the anti-proliferative effects of the inhibitors.
Caption: Workflow for a typical cell proliferation assay.
Detailed Steps:
-
Cell Seeding: HER2-positive breast cancer cells (e.g., SK-BR-3, BT-474) are seeded into 96-well plates at a density of 3,000-5,000 cells per well and incubated overnight.[12]
-
Drug Treatment: The following day, cells are treated with a range of concentrations of this compound or Lapatinib (typically from 0.001 to 10 µM).[4][11]
-
Incubation: Cells are incubated with the compounds for 72 to 96 hours.[4][11]
-
Reagent Addition: After the incubation period, a tetrazolium salt solution (MTS or WST-1) is added to each well.[4][11]
-
Signal Development: The plates are incubated for 1-4 hours to allow for the conversion of the tetrazolium salt into a colored formazan product by metabolically active cells.
-
Data Acquisition: The absorbance of the formazan product is measured using a microplate reader at the appropriate wavelength.
-
Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells, and the half-maximal inhibitory concentration (IC50) is determined.
Kinase Activity Assay (ELISA-based)
This assay quantifies the ability of the inhibitors to block the phosphorylation activity of purified HER2 kinase.
Detailed Steps:
-
Assay Setup: The assay is performed in 96-well plates coated with a substrate peptide for the HER2 kinase.
-
Kinase Reaction: Purified recombinant HER2 kinase domain is added to the wells along with ATP and varying concentrations of this compound or Lapatinib.[4]
-
Incubation: The reaction is allowed to proceed for a specified time at a controlled temperature.
-
Detection: A primary antibody specific for the phosphorylated substrate is added, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Signal Generation: A chromogenic substrate is added, which is converted by the enzyme to produce a colored product.
-
Data Acquisition: The absorbance of the colored product is measured using a microplate reader.
-
Analysis: The absorbance values are used to determine the extent of kinase inhibition at each drug concentration, and the IC50 value is calculated.
Western Blotting for Phospho-HER2
This technique is used to assess the levels of phosphorylated HER2 in whole-cell lysates after treatment with the inhibitors.
Detailed Steps:
-
Cell Treatment: HER2-positive cells are treated with different concentrations of this compound or Lapatinib for a specified duration.
-
Cell Lysis: Cells are washed and then lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated HER2 (p-HER2). Subsequently, it is incubated with a secondary antibody conjugated to an enzyme.
-
Detection: A chemiluminescent substrate is added to the membrane, and the resulting light signal is captured using an imaging system.
-
Analysis: The intensity of the bands corresponding to p-HER2 is quantified and normalized to a loading control (e.g., total HER2 or a housekeeping protein like β-actin) to determine the relative level of HER2 phosphorylation.
Conclusion
Both this compound and Lapatinib are potent inhibitors of HER2 signaling in preclinical models. This compound's broader inhibitory profile, which includes HER3, may offer an advantage in overcoming certain resistance mechanisms. The provided data and experimental protocols offer a foundation for researchers to further investigate the nuances of these two important anti-cancer agents in the context of HER2-positive malignancies. The choice between these inhibitors for specific research applications will depend on the particular scientific question being addressed, including the desire to investigate the role of HER3 signaling and potential resistance pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Lapatinib for Advanced or Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lapatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. AZD8931, an equipotent, reversible inhibitor of signaling by epidermal growth factor receptor, ERBB2 (HER2), and ERBB3: a unique agent for simultaneous ERBB receptor blockade in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Lapatinib | Cell Signaling Technology [cellsignal.com]
- 9. selleckchem.com [selleckchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Activity of lapatinib is independent of EGFR expression level in HER2-overexpressing breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
A Comparative Guide to the Efficacy of Sapitinib and Other Pan-ErbB Inhibitors
For researchers and professionals in the field of drug development, understanding the nuanced differences in the efficacy of targeted therapies is paramount. This guide provides a comparative analysis of sapitinib (AZD8931), a potent pan-ErbB inhibitor, against other notable inhibitors in its class: afatinib, dacomitinib, and neratinib. This comparison is based on preclinical data to objectively assess their performance and is supported by detailed experimental methodologies.
Introduction to Pan-ErbB Inhibitors
The ErbB family of receptor tyrosine kinases, comprising EGFR (ErbB1), HER2 (ErbB2), HER3 (ErbB3), and HER4 (ErbB4), plays a crucial role in cell proliferation, survival, and differentiation. Dysregulation of ErbB signaling is a key driver in the pathogenesis of various cancers. Pan-ErbB inhibitors are designed to simultaneously block the signaling of multiple ErbB family members, offering a broader and potentially more potent anti-cancer strategy compared to selective inhibitors.
This compound (AZD8931) is a reversible, ATP-competitive inhibitor with equipotent activity against EGFR, ErbB2, and ErbB3.[1][2] In preclinical studies, it has demonstrated greater antitumor activity in certain models compared to earlier-generation inhibitors.[2][3] Despite its promising preclinical profile, the clinical development of this compound was discontinued due to an unfavorable safety and efficacy profile observed in clinical trials.
Afatinib is an irreversible inhibitor of EGFR, HER2, and HER4.[4][5] It covalently binds to the kinase domain of these receptors, leading to sustained inhibition.[4] It is approved for the treatment of specific types of non-small cell lung cancer (NSCLC).
Dacomitinib is another irreversible pan-ErbB inhibitor that targets EGFR, HER2, and HER4.[6][7] It has shown efficacy in NSCLC, particularly in patients with certain EGFR mutations.[8][9]
Neratinib is an irreversible inhibitor of EGFR, HER2, and HER4.[10][11] It is approved for the treatment of HER2-positive breast cancer.
Biochemical Efficacy: A Head-to-Head Comparison
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound and its comparators against various ErbB family kinases in biochemical assays. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Inhibitor | Target | IC50 (nM) | Notes |
| This compound (AZD8931) | EGFR | 4[1][2][12] | Reversible, ATP-competitive |
| ErbB2 (HER2) | 3[1][2][12] | ||
| ErbB3 (HER3) | 4[1][2][12] | Inhibition of phosphorylation in cells | |
| Afatinib | EGFR (wild-type) | 0.5[13][14] | Irreversible |
| EGFR (L858R) | 0.4[13][14] | ||
| EGFR (L858R/T790M) | 10[13][14] | ||
| ErbB2 (HER2) | 14[13][14] | ||
| ErbB4 (HER4) | 1[14] | ||
| Dacomitinib | EGFR | 6[7] | Irreversible |
| ErbB2 (HER2) | 45.7[7] | ||
| ErbB4 (HER4) | 73.7[7] | ||
| Neratinib | EGFR | 92[10] | Irreversible |
| ErbB2 (HER2) | 59[10][11] |
Cellular Efficacy: Anti-Proliferative Activity
The efficacy of these inhibitors in a cellular context is crucial for understanding their potential therapeutic effect. The following table presents the IC50 or GI50 (concentration for 50% growth inhibition) values of the pan-ErbB inhibitors in various cancer cell lines. As with the biochemical data, these values are collated from multiple sources and should be interpreted with consideration of the different experimental setups.
| Inhibitor | Cell Line | Cancer Type | IC50/GI50 (nM) | Key Features of Cell Line |
| This compound (AZD8931) | PC-9 | NSCLC | 0.1 (GI50)[1] | EGFR activating mutation |
| NCI-H1437 | NSCLC | >10,000 (GI50)[1] | - | |
| KB | Oral Carcinoma | 4[12] | EGF-stimulated EGFR phosphorylation | |
| MCF-7 | Breast Cancer | 3 (HER2), 4 (HER3)[12] | Heregulin-stimulated phosphorylation | |
| Afatinib | H3255 | NSCLC | 0.7[13] | EGFR L858R mutation |
| NCI-H1975 | NSCLC | 99[13] | EGFR L858R/T790M mutation | |
| H1666 | NSCLC | 60[13] | - | |
| PC-9-GR | NSCLC | 350[15] | Acquired gefitinib resistance, T790M | |
| Dacomitinib | FaDu | Head and Neck | <1000[6] | - |
| UT-SCC-8 | Head and Neck | <1000[6] | - | |
| UT-SCC-42a | Head and Neck | <1000[6] | - | |
| PC9 | NSCLC | 1[16] | EGFR exon 19 deletion | |
| Neratinib | SK-Br-3 | Breast Cancer | 2-3[10][11] | HER2 overexpressing |
| BT474 | Breast Cancer | 2-3[10][11] | HER2 overexpressing | |
| A431 | Epidermoid Carcinoma | 81[10][11] | EGFR overexpressing | |
| HCC-1954 | Breast Cancer | 3.6 - 113[17] | HER2+ |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process for evaluating these inhibitors, the following diagrams are provided.
Caption: Pan-ErbB Signaling Pathway Inhibition.
Caption: General Experimental Workflow for Efficacy Testing.
Experimental Protocols
Detailed methodologies are critical for the replication and validation of experimental findings. Below are summaries of common protocols used to assess the efficacy of pan-ErbB inhibitors.
Biochemical Kinase Assay (ELISA-based)
This assay quantifies the ability of an inhibitor to block the kinase activity of a purified ErbB receptor.
-
Reagent Preparation: The intracellular kinase domain of the target ErbB receptor (e.g., EGFR, HER2) is expressed and purified. ATP and a substrate peptide are prepared at their respective Km concentrations.[1]
-
Assay Procedure: The purified kinase is pre-incubated with varying concentrations of the inhibitor. The kinase reaction is initiated by the addition of ATP and the substrate peptide.
-
Detection: The amount of phosphorylated substrate is quantified using an enzyme-linked immunosorbent assay (ELISA). This typically involves a specific antibody that recognizes the phosphorylated form of the substrate.
-
Data Analysis: The signal from each inhibitor concentration is compared to the control (no inhibitor) to determine the percentage of inhibition. The IC50 value is then calculated from the dose-response curve.
Cell Viability/Proliferation Assay (MTS Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Inhibitor Treatment: The cells are treated with a range of concentrations of the pan-ErbB inhibitor for a specified period (e.g., 72-96 hours).[1]
-
MTS Reagent Addition: The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.[1]
-
Incubation and Measurement: The plates are incubated to allow metabolically active cells to convert the MTS tetrazolium salt into a colored formazan product. The absorbance of the formazan is measured using a spectrophotometer at a specific wavelength (e.g., 490 nm).[1]
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of growth inhibition is calculated relative to vehicle-treated control cells, and the GI50 or IC50 value is determined.
ErbB Receptor Phosphorylation Assay (Western Blot)
This assay determines the extent to which an inhibitor can block the phosphorylation (activation) of ErbB receptors within a cellular context.
-
Cell Culture and Treatment: Cells are cultured and then treated with the pan-ErbB inhibitor for a defined period. In some cases, cells are stimulated with a ligand (e.g., EGF or heregulin) to induce receptor phosphorylation.[12]
-
Cell Lysis: The cells are lysed to extract total cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading for electrophoresis.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.
-
Immunodetection: The membrane is incubated with primary antibodies specific for the phosphorylated forms of the ErbB receptors (e.g., phospho-EGFR, phospho-HER2) and also with antibodies for the total forms of these receptors as a loading control.
-
Signal Detection: The membrane is then incubated with secondary antibodies conjugated to an enzyme (e.g., horseradish peroxidase), and the signal is detected using a chemiluminescent substrate and an imaging system.
-
Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein levels to determine the degree of inhibition.
Conclusion
This guide provides a comparative overview of the preclinical efficacy of this compound and other prominent pan-ErbB inhibitors. While this compound demonstrated potent and equipotent inhibition of EGFR, HER2, and HER3 in preclinical models, its clinical development was halted. In contrast, afatinib, dacomitinib, and neratinib have all progressed to clinical use in specific cancer indications. The provided data and protocols offer a valuable resource for researchers to understand the comparative landscape of these targeted therapies and to inform the design of future studies in the ongoing effort to develop more effective cancer treatments. The visualization of the signaling pathway and experimental workflows further aids in conceptualizing the mechanism of action and evaluation process for this important class of anti-cancer agents.
References
- 1. selleckchem.com [selleckchem.com]
- 2. AZD8931, an equipotent, reversible inhibitor of signaling by epidermal growth factor receptor, ERBB2 (HER2), and ERBB3: a unique agent for simultaneous ERBB receptor blockade in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AZD8931, an equipotent, reversible inhibitor of signaling by epidermal growth factor receptor (EGFR), HER2, and HER3: preclinical activity in HER2 non-amplified inflammatory breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comprehensive review of the preclinical efficacy profile of the ErbB family blocker afatinib in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Mechanism of action and preclinical development of afatinib] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pre-Clinical Characterization of Dacomitinib (PF-00299804), an Irreversible Pan-ErbB Inhibitor, Combined with Ionizing Radiation for Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Dacomitinib in lung cancer: a “lost generation” EGFR tyrosine-kinase inhibitor from a bygone era? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Neratinib | HKI-272 | HER2 and EGFR inhibitor | TargetMol [targetmol.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. Afatinib increases sensitivity to radiation in non-small cell lung cancer cells with acquired EGFR T790M mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. aacrjournals.org [aacrjournals.org]
Sapitinib's Potent Inhibition of ErbB3: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Sapitinib's inhibitory effect on ErbB3, supported by experimental data and detailed protocols. We will delve into its performance against other ErbB inhibitors and visualize the underlying biological pathways and experimental workflows.
This compound (also known as AZD8931) is a potent, reversible, ATP-competitive inhibitor of the ErbB family of receptor tyrosine kinases.[1][2] It demonstrates equipotent inhibition against EGFR (ErbB1), ErbB2 (HER2), and notably, ErbB3 (HER3), a key player in cancer cell proliferation and survival.[3] This guide will compare this compound's efficacy with other well-known ErbB inhibitors, namely Gefitinib, Lapatinib, and Afatinib, providing a comprehensive overview for researchers in the field of oncology and drug discovery.
Quantitative Comparison of Inhibitor Potency
The following tables summarize the inhibitory activity of this compound and other ErbB inhibitors against the ErbB family of kinases and in various cancer cell lines. The data is presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values, providing a quantitative measure of potency.
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
| Inhibitor | EGFR (ErbB1) | ErbB2 (HER2) | ErbB3 (HER3) |
| This compound (AZD8931) | 4 [1][2] | 3 [1][2] | 4 [1][2] |
| Gefitinib | 26 - 57[4] | >10,000 | - |
| Lapatinib | 10.8[4] | 9.2[4] | - |
| Afatinib | 0.5[4] | 14[4] | - |
Table 2: Cellular Inhibitory Activity Against ErbB Phosphorylation (IC50, nM)
| Inhibitor | Cell Line | p-EGFR | p-ErbB2 | p-ErbB3 |
| This compound (AZD8931) | MCF-7 | - | 3[2] | 4[2] |
| This compound (AZD8931) | KB | 4[2] | - | - |
| Gefitinib | HN5 | 170 | - | - |
| Lapatinib | HN5 | 170 | 80 | - |
Table 3: Anti-proliferative Activity in Cancer Cell Lines (GI50, nM)
| Inhibitor | PC-9 (NSCLC, EGFR mutant) | NCI-H1437 (NSCLC) |
| This compound (AZD8931) | 0.1 [1] | >10,000 [1] |
| Gefitinib | - | - |
| Lapatinib | - | - |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
In Vitro Kinase Assay
This assay determines the direct inhibitory effect of a compound on the kinase activity of a purified enzyme.
-
Enzyme and Substrate Preparation: Recombinant human ErbB3 kinase domain is incubated with a generic tyrosine kinase substrate (e.g., poly(Glu, Tyr) 4:1) in a kinase reaction buffer.
-
Compound Incubation: The kinase and substrate mixture is pre-incubated with varying concentrations of the test inhibitor (e.g., this compound) for a defined period.
-
Initiation of Kinase Reaction: The reaction is initiated by the addition of ATP.
-
Detection of Phosphorylation: The level of substrate phosphorylation is quantified using methods such as ELISA with an anti-phosphotyrosine antibody or radiometric assays measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cell-Based ErbB3 Phosphorylation Assay (Western Blotting)
This assay measures the inhibition of ErbB3 phosphorylation in a cellular context.
-
Cell Culture and Treatment: Cancer cells expressing ErbB3 (e.g., MCF-7) are cultured to a suitable confluency. The cells are then serum-starved and treated with various concentrations of the inhibitor for a specific duration.
-
Ligand Stimulation: Cells are stimulated with a ligand that activates ErbB3, such as heregulin (HRG), for a short period to induce receptor phosphorylation.
-
Cell Lysis: The cells are washed with cold PBS and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated ErbB3 (p-ErbB3). A primary antibody against total ErbB3 is used as a loading control.
-
Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) and the signal is detected using a chemiluminescent substrate.
-
Densitometry Analysis: The band intensities are quantified to determine the relative levels of p-ErbB3 and total ErbB3, from which the inhibition of phosphorylation is calculated.
Cell Proliferation Assay (MTS Assay)
This assay assesses the effect of an inhibitor on the growth and viability of cancer cells.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the inhibitor for a prolonged period (e.g., 72-96 hours).
-
MTS Reagent Addition: The MTS reagent is added to each well. Viable, metabolically active cells reduce the MTS tetrazolium compound into a colored formazan product.
-
Incubation: The plate is incubated for a few hours to allow for the color change to develop.
-
Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at a wavelength of 490 nm.
-
Data Analysis: The GI50 value is determined by plotting the percentage of cell growth inhibition against the inhibitor concentration.
Visualizing the Science
To better understand the mechanisms and processes involved, the following diagrams have been created using the DOT language for Graphviz.
Caption: ErbB3 Signaling Pathway and Mechanism of this compound Action.
Caption: Experimental Workflow for Validating an ErbB3 Inhibitor.
Caption: Logical Flow of this compound's Mechanism of Action.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AZD8931, an equipotent, reversible inhibitor of signaling by epidermal growth factor receptor, ERBB2 (HER2), and ERBB3: a unique agent for simultaneous ERBB receptor blockade in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism | MDPI [mdpi.com]
A Comparative Analysis of Sapitinib and Afatinib in Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two tyrosine kinase inhibitors, Sapitinib (AZD8931) and Afatinib (BIBW 2992), with a focus on their application in lung cancer research and therapy. This document summarizes their mechanisms of action, preclinical efficacy, and resistance profiles, supported by experimental data and methodologies.
Introduction
Lung cancer remains a leading cause of cancer-related mortality worldwide. The discovery of activating mutations in the Epidermal Growth Factor Receptor (EGFR) has revolutionized the treatment landscape for a subset of non-small cell lung cancer (NSCLC) patients. This has led to the development of targeted therapies, including tyrosine kinase inhibitors (TKIs), that have significantly improved patient outcomes. This compound and Afatinib are two such TKIs that target the ErbB family of receptors, which play a crucial role in cancer cell proliferation and survival. This guide offers a side-by-side comparison of these two inhibitors to aid researchers in their ongoing efforts to develop more effective cancer therapies.
Molecular Profile and Mechanism of Action
Both this compound and Afatinib are potent inhibitors of the ErbB family of receptor tyrosine kinases. However, they exhibit key differences in their binding mechanisms and target specificities.
This compound (AZD8931) is a reversible, ATP-competitive inhibitor of EGFR (ErbB1), HER2 (ErbB2), and HER3 (ErbB3).[1][2] Its reversible nature means it binds to and dissociates from the ATP-binding pocket of the kinase domain.
Afatinib (BIBW 2992) is a second-generation, irreversible pan-ErbB family inhibitor that covalently binds to EGFR, HER2, and HER4 (ErbB4).[3][4][5] This irreversible binding leads to a sustained inhibition of receptor signaling.[4]
| Feature | This compound (AZD8931) | Afatinib (BIBW 2992) |
| Binding Mechanism | Reversible, ATP-competitive | Irreversible, Covalent |
| Primary Targets | EGFR (ErbB1), HER2 (ErbB2), HER3 (ErbB3)[1][2] | EGFR (ErbB1), HER2 (ErbB2), HER4 (ErbB4)[3][4] |
| Chemical Structure | 2-(4-((4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)oxy)piperidin-1-yl)-N-methylacetamide[6] | (2E)-N-(4-((3-Chloro-4-fluorophenyl)amino)-7-(((3S)-tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide[7] |
Below is a DOT script generating a diagram to illustrate the differing mechanisms of action.
Caption: Mechanisms of this compound and Afatinib.
Preclinical Efficacy in Lung Cancer
Both this compound and Afatinib have demonstrated potent anti-proliferative activity in preclinical models of lung cancer. Their efficacy is often evaluated based on their half-maximal inhibitory concentration (IC50) against various cancer cell lines and their ability to inhibit key signaling pathways.
In Vitro Potency (IC50)
The following table summarizes the reported IC50 values for this compound and Afatinib against key ErbB family members. It is important to note that these values are often determined in different experimental settings and should be compared with caution.
| Target | This compound (AZD8931) IC50 (nM) | Afatinib (BIBW 2992) IC50 (nM) |
| EGFR (wild-type) | 4[1][2] | 0.5[8] |
| EGFR (L858R) | - | 0.4[8] |
| EGFR (L858R/T790M) | - | 10[8] |
| HER2 | 3[1][2] | 14[8] |
| HER3 | 4[1][2] | - |
| HER4 | - | 1[9] |
Cell Viability in NSCLC Cell Lines
The anti-proliferative effects of this compound and Afatinib have been assessed in various NSCLC cell lines harboring different EGFR mutation statuses.
| Cell Line | EGFR Status | This compound (AZD8931) GI50 (nM) | Afatinib (BIBW 2992) IC50 (nM) |
| PC-9 | Exon 19 deletion | 0.1[10] | - |
| HCC827 | Exon 19 deletion | - | Effective[11] |
| NCI-H1975 | L858R/T790M | - | 92[12] |
| Calu-3 | HER2 amplification | - | 86[13] |
| H2170 | HER2 amplification | - | 140[13] |
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the preclinical evaluation of this compound and Afatinib.
Cell Viability Assay (MTS Assay)
Objective: To determine the anti-proliferative effect of the inhibitors on NSCLC cell lines.
Protocol:
-
Cell Seeding: NSCLC cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of this compound or Afatinib (e.g., 0.001-10 µM) for a specified duration (e.g., 72-96 hours).[10][11]
-
MTS Reagent Addition: Following incubation, MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.[10]
-
Incubation: Plates are incubated for 1-4 hours at 37°C to allow for the conversion of MTS to formazan by viable cells.
-
Absorbance Measurement: The absorbance of the formazan product is measured at 490 nm using a microplate reader.[10]
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and IC50/GI50 values are determined by plotting the percentage of viability against the logarithm of the drug concentration.
Western Blot Analysis for Protein Phosphorylation
Objective: To assess the inhibitory effect of the compounds on the phosphorylation of EGFR and downstream signaling proteins like Akt.
Protocol:
-
Cell Lysis: NSCLC cells are treated with this compound or Afatinib for a defined period, followed by lysis in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-EGFR, EGFR, p-Akt, Akt).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
Below is a DOT script for a generalized experimental workflow for evaluating these TKIs.
Caption: A typical workflow for preclinical TKI evaluation.
Signaling Pathways
This compound and Afatinib exert their anti-cancer effects by inhibiting the signaling pathways downstream of the ErbB receptors. The primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, both of which are critical for cell proliferation, survival, and differentiation.
The following DOT script generates a diagram illustrating the targeted signaling pathways.
Caption: Targeted ErbB signaling pathways.
Resistance Mechanisms
A major challenge in the clinical use of EGFR TKIs is the development of acquired resistance.
For Afatinib , a common mechanism of acquired resistance is the secondary T790M mutation in exon 20 of the EGFR gene.[5][14] This "gatekeeper" mutation is detected in approximately 50% of patients who develop resistance to first- and second-generation EGFR TKIs.[14][15] Other resistance mechanisms include amplification of MET or HER2, and mutations in downstream signaling molecules like PIK3CA and BRAF.[16][17]
Information on specific resistance mechanisms to This compound in lung cancer is less well-documented in the available literature. However, as a pan-ErbB inhibitor, potential resistance mechanisms could theoretically involve alterations in downstream signaling pathways or the activation of bypass tracks that are not dependent on EGFR, HER2, or HER3.
Clinical Development
Afatinib has undergone extensive clinical evaluation in the LUX-Lung trial program and is approved for the first-line treatment of patients with metastatic NSCLC whose tumors have EGFR exon 19 deletions or exon 21 (L858R) substitution mutations.[1][3][18][19][20] The LUX-Lung 7 trial, a head-to-head phase IIb trial, demonstrated that afatinib improved progression-free survival compared to the first-generation EGFR TKI, gefitinib.[2][15]
The clinical development of This compound has been investigated in various solid tumors, including NSCLC.[21] However, it has not progressed to the same extent as Afatinib for the treatment of lung cancer.
Conclusion
This compound and Afatinib are both potent inhibitors of the ErbB family of receptors with demonstrated preclinical activity in lung cancer models. Afatinib, as an irreversible pan-ErbB inhibitor, has a well-established clinical profile in EGFR-mutated NSCLC and has shown efficacy against some uncommon EGFR mutations.[19] this compound, a reversible inhibitor of EGFR, HER2, and HER3, has also shown promising preclinical activity. The key differences in their binding mechanisms and target specificities may have implications for their efficacy, resistance profiles, and overall clinical utility. Further head-to-head comparative studies would be invaluable to fully elucidate the relative advantages of each inhibitor in specific lung cancer patient populations. This guide provides a foundational comparison to inform further research and development in the pursuit of more effective targeted therapies for lung cancer.
References
- 1. The LUX-Lung clinical trial program of afatinib for non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancernetwork.com [cancernetwork.com]
- 3. Overview of the LUX-Lung clinical trial program of afatinib for non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Afatinib increases sensitivity to radiation in non-small cell lung cancer cells with acquired EGFR T790M mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Overview of the LUX-Lung Clinical Trial Program of Afatinib for Non-Small Cell Lung Cancer [en-cancer.fr]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Clinical and comparative utility of afatinib in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Afatinib | BIBW 2992 | EGFR inhibitor | antitumor | TargetMol [targetmol.com]
- 12. apexbt.com [apexbt.com]
- 13. Antitumor effect of afatinib, as a human epidermal growth factor receptor 2‐targeted therapy, in lung cancers harboring HER2 oncogene alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The mechanism of acquired resistance to irreversible EGFR tyrosine kinase inhibitor-afatinib in lung adenocarcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Afatinib for the treatment of EGFR mutation-positive NSCLC: A review of clinical findings - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanisms of resistance to EGFR-targeted drugs: lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. cancernetwork.com [cancernetwork.com]
- 20. Afatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. This compound | Advanced Drug Monograph | MedPath [trial.medpath.com]
In Vivo Showdown: A Comparative Analysis of Sapitinib and Osimertinib Efficacy in Preclinical Models
For Immediate Release
[CITY, STATE] – November 7, 2025 – In the landscape of targeted therapies for non-small cell lung cancer (NSCLC), the strategic selection of tyrosine kinase inhibitors (TKIs) is paramount for researchers and drug developers. This guide provides a comprehensive in vivo comparison of two notable EGFR inhibitors, Sapitinib (AZD8931) and Osimertinib (AZD9291), leveraging available preclinical data to illuminate their respective efficacies and mechanisms of action. This report is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in preclinical and clinical research.
Executive Summary
This guide synthesizes in vivo data from xenograft studies to compare the anti-tumor activities of this compound, a reversible pan-ErbB inhibitor, and Osimertinib, an irreversible third-generation EGFR TKI. While direct head-to-head studies are limited, this analysis draws on data from comparable NSCLC xenograft models to provide an objective assessment. Osimertinib demonstrates potent and sustained tumor regression, particularly in models with EGFR T790M mutations. This compound shows broad anti-tumor activity across various models sensitive to EGFR or ErbB2 inhibition.
Comparative In Vivo Efficacy
The following table summarizes the in vivo efficacy of this compound and Osimertinib in various NSCLC xenograft models. Data has been compiled from multiple preclinical studies to facilitate an indirect comparison.
| Drug | Cell Line Xenograft | Animal Model | Dosing Regimen | Observed Efficacy |
| This compound (AZD8931) | PC-9 (EGFR ex19del) | Nude Mice | 6.25 mg/kg, twice daily, oral | 145% tumor volume inhibition |
| Calu-3 (NSCLC) | Nude Mice | Not specified | Significant tumor growth inhibition | |
| BT474c (Breast), LoVo (Colorectal), FaDu (SCCHN) | Nude Mice | Not specified | Significant tumor growth inhibition | |
| Osimertinib (AZD9291) | PC-9 (EGFR ex19del) | Nude Mice | 2.5 mg/kg/day, once daily, oral | Significant tumor shrinkage after 14 days[1] |
| PC-9 (EGFR ex19del) | Nude Mice | 5 mg/kg/day, once daily, oral | Complete and durable tumor regression[2] | |
| H1975 (L858R/T790M) | Nude Mice | 2.5 mg/kg/day, once daily, oral | Significant tumor shrinkage after 14 days[1] | |
| H1975 (L858R/T790M) | Nude Mice | 5 mg/kg/day, once daily, oral | Potent antitumor efficacy[3][4] | |
| H3255 (L858R) | Nude Mice | 5 mg/kg/day, once daily, oral | Significant tumor shrinkage after 14 days[1] | |
| PC-9VanR (ex19del/T790M) | Nude Mice | 5 mg/kg/day, once daily, oral | Significant tumor shrinkage after 14 days[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are generalized experimental protocols for in vivo xenograft studies with this compound and Osimertinib based on published research.
General Xenograft Model Protocol
-
Cell Culture: Human NSCLC cell lines (e.g., PC-9, Calu-3, H1975) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).
-
Animal Models: Immunocompromised mice (e.g., athymic nude or SCID mice), typically 6-8 weeks old, are used to prevent rejection of human tumor xenografts.
-
Tumor Implantation: A suspension of cancer cells (typically 5 x 10^6 to 10 x 10^6 cells in a volume of 100-200 µL of a mixture of media and Matrigel) is subcutaneously injected into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., twice weekly) using caliper measurements. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
Drug Administration:
-
This compound: Administered orally (gavage) typically on a twice-daily or once-daily schedule. The drug is often formulated in a vehicle such as 1% Tween 80.
-
Osimertinib: Administered orally (gavage) typically on a once-daily schedule. The drug is often formulated in a vehicle such as 0.5% hydroxypropyl methylcellulose with 0.1% Tween 80.
-
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. Body weight is also monitored as an indicator of toxicity. At the end of the study, tumors may be excised for further analysis (e.g., western blotting, immunohistochemistry).
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the targeted signaling pathways of this compound and Osimertinib, as well as a typical experimental workflow for in vivo efficacy studies.
References
- 1. AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Osimertinib (AZD9291) increases radio-sensitivity in EGFR T790M non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for Sapitinib
Proper management and disposal of the investigational drug Sapitinib (also known as AZD-8931) are critical for ensuring laboratory safety, environmental protection, and regulatory compliance. As a potent, reversible inhibitor of the ErbB (EGFR) family of receptor tyrosine kinases, this compound requires careful handling throughout its lifecycle, from receipt to final disposition.[1][2] This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound safely.
Key Data and Hazard Profile
Understanding the hazard profile of this compound is the first step toward safe handling and disposal. The following table summarizes its key characteristics based on available safety data sheets.
| Identifier | Information | Source |
| Synonyms | AZD-8931, AZD8931 | [3] |
| CAS Number | 848942-61-0 | [4] |
| Molecular Formula | C23H25ClFN5O3 | [3] |
| GHS Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. H410: Very toxic to aquatic life with long lasting effects. | [3][4] |
| Storage Conditions | Store in a well-ventilated place. Keep container tightly closed. Store locked up. Recommended storage at -20°C (powder) or -80°C (in solvent). | [3][4] |
| Primary Disposal Route | Incineration at a licensed hazardous waste facility. | [5][6][7] |
| Disposal Prohibitions | Do not dispose of down the drain or sewer. Avoid release to the environment. | [3][5][8] |
Standard Operating Procedure for this compound Disposal
This protocol outlines the necessary steps for the safe disposal of unused, expired, or contaminated this compound. These procedures are in line with general guidelines for handling investigational and hazardous pharmaceutical waste.[9][10]
Personal Protective Equipment (PPE) and Handling
-
PPE: Before handling this compound, all personnel must wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves.[4]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[3][4]
-
Hygiene: Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling the substance.[3][4]
Waste Segregation and Containment
-
Identify as Hazardous Waste: Due to its toxicological profile, this compound must be treated as hazardous chemical waste.
-
Select a Compatible Container: Place all this compound waste, including pure compound, contaminated labware (vials, pipette tips, gloves), and solutions, into a dedicated, compatible, and clearly labeled hazardous waste container.[9] The container should be robust and have a secure, screw-top lid.[6]
-
Original Containers: Unused or partially used vials of this compound can be placed directly into the hazardous waste container without being emptied.[9]
Labeling the Hazardous Waste Container
-
Use Official Labels: Obtain and affix official HAZARDOUS WASTE labels from your institution's Environmental Health and Safety (EHS) department.[9]
-
Complete Information: The label must be filled out completely and legibly, including:
Storage of Waste Pending Disposal
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated and registered Satellite Accumulation Area (SAA).[9] This area must be secure and under the control of the laboratory personnel.
-
Secondary Containment: It is best practice to keep the primary waste container within a larger, secondary containment tub to prevent spills.[9]
-
Weekly Inspections: The laboratory team must inspect the SAA and the waste container weekly to check for leaks or degradation. This inspection must be documented on an SAA Inspection Log.[9]
Arranging for Final Disposal
-
Contact EHS: To initiate the disposal process, submit a chemical waste pickup request to your institution's EHS department.[9]
-
Incineration: EHS will arrange for the collected waste to be transported by a licensed hazardous materials vendor to a permitted treatment, storage, and disposal facility (TSDF).[6] The standard and required method for destroying hazardous pharmaceutical waste is high-temperature incineration.[5][6][7]
-
Record Keeping: Retain a copy of the waste pickup request form and any certificate of destruction provided by the vendor. These records are essential for regulatory compliance and should be kept for a minimum of three years.[10]
Disposal Workflow Diagram
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. AZD-8931(this compound)|848942-61-0|MSDS [dcchemicals.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 7. services.gov.krd [services.gov.krd]
- 8. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 9. research.cuanschutz.edu [research.cuanschutz.edu]
- 10. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Safeguarding Researchers: Comprehensive Handling Protocols for Sapitinib
For Immediate Implementation: This document provides critical safety and logistical guidance for all personnel handling Sapitinib (AZD8931). Adherence to these protocols is mandatory to ensure personal safety and maintain a secure laboratory environment.
This compound is a potent, reversible inhibitor of the ErbB protein family, specifically targeting EGFR (ErbB1), HER2 (ErbB2), and HER3 (ErbB3).[1] Due to its cytotoxic potential and specific hazard classifications, stringent handling and disposal procedures are required. This guide offers detailed, step-by-step instructions to minimize exposure risk and ensure operational integrity.
Hazard Identification and Safety Data Summary
This compound presents several health hazards that necessitate careful handling. The compound is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[2] There is also a suspicion of it damaging fertility or the unborn child, and it can cause organ damage through prolonged or repeated exposure. Furthermore, this compound is very toxic to aquatic life with long-lasting effects.[1]
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1][2] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[2] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[2] |
| Respiratory Tract Irritation | H335 | May cause respiratory irritation.[2] |
| Reproductive Toxicity | H361 | Suspected of damaging fertility or the unborn child.[3] |
| Specific Target Organ Toxicity | H372 | Causes damage to organs through prolonged or repeated exposure.[3] |
| Acute Aquatic Toxicity | H400 | Very toxic to aquatic life.[1] |
| Chronic Aquatic Toxicity | H410 | Very toxic to aquatic life with long lasting effects.[1] |
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is the first line of defense against exposure. The following equipment must be worn at all times when handling this compound in solid or solution form.
| Equipment | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects against splashes and airborne particles.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact.[1] |
| Body Protection | Impervious laboratory coat | Provides a barrier against spills and contamination.[1] |
| Respiratory Protection | Suitable respirator | Required when handling the powder form to prevent inhalation.[1] |
Operational Plan: Step-by-Step Handling Procedures
These procedures are designed to minimize the risk of exposure during routine laboratory operations involving this compound.
Preparation and Weighing of Solid this compound:
-
Designated Area: All handling of solid this compound must be conducted in a designated area, such as a chemical fume hood or a ventilated enclosure, to contain any airborne particles.
-
Decontamination: Before starting, decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol).
-
PPE: Don the full required PPE as detailed in the table above.
-
Weighing: Use a tared weigh boat or paper. Handle the container of this compound with care to avoid generating dust.
-
Aliquotting: If preparing aliquots, do so within the containment of the fume hood.
-
Cleaning: After weighing, carefully clean the balance and surrounding surfaces. Dispose of any contaminated materials as cytotoxic waste.
Reconstitution and Dilution:
-
Solvent Preparation: Prepare the required solvent (e.g., DMSO) in the fume hood.
-
Reconstitution: Slowly add the solvent to the vial containing the solid this compound. Avoid splashing.
-
Mixing: Cap the vial securely and mix gently by inversion or vortexing until the solid is fully dissolved.
-
Labeling: Clearly label the stock solution with the compound name, concentration, date, and your initials.
Cell Culture and In Vitro Assays:
-
Aseptic Technique: All cell culture work should be performed in a biological safety cabinet (BSC) to maintain sterility and containment.
-
Dilutions: Prepare final dilutions of this compound for your experiment within the BSC.
-
Incubation: When treating cells with this compound, handle plates and flasks with care to avoid spills.
-
Waste: All media, plates, and flasks containing this compound must be treated as cytotoxic waste.
Disposal Plan: Managing this compound Waste
Proper disposal is crucial to prevent environmental contamination and accidental exposure.
-
Segregation: All waste contaminated with this compound must be segregated from regular laboratory waste. This includes:
-
Unused or expired solid this compound.
-
Stock solutions and dilutions.
-
Contaminated PPE (gloves, lab coats).
-
Weigh boats, tubes, and pipette tips.
-
Cell culture plates, flasks, and media.
-
-
Waste Containers: Use clearly labeled, leak-proof containers designated for cytotoxic waste.[4] For sharps (needles, scalpels), use a designated cytotoxic sharps container.
-
Collection: Once the cytotoxic waste container is full, it should be securely sealed.
-
Disposal: Arrange for the disposal of the cytotoxic waste through an approved hazardous waste disposal service, in accordance with local and institutional regulations. Do not dispose of this compound waste down the drain or in the regular trash.
Emergency Procedures: Exposure and Spill Management
In Case of Personal Exposure:
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[1] |
In Case of a Spill:
-
Evacuate: Alert others in the area and evacuate if necessary.
-
Contain: If safe to do so, prevent the spill from spreading using absorbent pads.
-
PPE: Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.
-
Clean-up: For small spills, use an absorbent material to soak up the liquid. For solid spills, carefully scoop the material into a container.
-
Decontaminate: Clean the spill area with a suitable decontaminating solution.
-
Dispose: All materials used for spill clean-up must be disposed of as cytotoxic waste.
This compound's Mechanism of Action: Inhibition of the ErbB Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the tyrosine kinase activity of EGFR, HER2, and HER3.[5] This inhibition blocks the downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation. The following diagram illustrates the simplified ErbB signaling pathway and the point of inhibition by this compound.
Caption: this compound inhibits EGFR, HER2, and HER3, blocking downstream signaling pathways.
References
- 1. Facebook [cancer.gov]
- 2. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]
- 3. selleckchem.com [selleckchem.com]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. This compound: reactive intermediates and bioactivation pathways characterized by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
